Product packaging for Norgallopamil(Cat. No.:CAS No. 108050-23-3)

Norgallopamil

Numéro de catalogue: B008515
Numéro CAS: 108050-23-3
Poids moléculaire: 470.6 g/mol
Clé InChI: JBERDSXBGRTWOG-UHFFFAOYSA-N
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Description

Norgallopamil (CAS 108050-23-3), with the molecular formula C₂₇H₃₈N₂O₅, is a major pharmacologically active metabolite of the calcium channel blocker Gallopamil. It is formed in vivo through N-demethylation of the parent compound . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Research Applications & Value Drug Metabolism & Pharmacokinetics (DMPK): this compound is a critical reference standard in studies investigating the metabolic fate, bioavailability, and clearance of Gallopamil. Research has shown that plasma concentrations of this compound can be significant, with the sustained-release (SR) formulation of Gallopamil leading to higher metabolite levels over time compared to the immediate-release (IR) form . Cardiovascular Research: As an active metabolite, this compound contributes to the overall pharmacological profile of Gallopamil. Studies have utilized this compound to explore its effects on parameters such as the PR interval on electrocardiograms, helping to elucidate the compound's impact on AV node conduction . Anti-Arteriosclerotic Investigations: Patents disclose the specific use of this compound as an anti-arteriosclerotic agent. Research indicates its potential in preventing the formation of atherosclerotic plaques, positioning it as a compound of interest for studying vascular diseases . Mechanism of Action & Analytical Notes this compound retains calcium channel blocking activity, contributing to the antianginal and anti-ischemic effects observed with Gallopamil administration . Its mechanism in arteriosclerosis may involve the inhibition of smooth muscle cell proliferation and lipid accumulation within the vascular wall . For researchers conducting quantitative analysis, note that this compound, being a secondary amine, may require derivatization (e.g., acetylation) for optimal detection and accurate quantification in sensitive analytical methods like GC-MS .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N2O5 B008515 Norgallopamil CAS No. 108050-23-3

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

108050-23-3

Formule moléculaire

C27H38N2O5

Poids moléculaire

470.6 g/mol

Nom IUPAC

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile

InChI

InChI=1S/C27H38N2O5/c1-19(2)27(18-28,21-16-24(32-5)26(34-7)25(17-21)33-6)12-8-13-29-14-11-20-9-10-22(30-3)23(15-20)31-4/h9-10,15-17,19,29H,8,11-14H2,1-7H3

Clé InChI

JBERDSXBGRTWOG-UHFFFAOYSA-N

SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

SMILES canonique

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C(=C2)OC)OC)OC

Synonymes

norgallopamil

Origine du produit

United States

Foundational & Exploratory

Norgallopamil: A Technical Guide to its Profile as a Gallopamil Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgallopamil is recognized as the principal active metabolite of Gallopamil, a phenylalkylamine class L-type calcium channel blocker. While Gallopamil is a well-characterized therapeutic agent, specific quantitative pharmacological data for this compound remains limited in publicly accessible literature. This technical guide synthesizes the current understanding of this compound, primarily through the lens of its parent compound, Gallopamil. It outlines the presumed mechanism of action, details established experimental protocols for the characterization of phenylalkylamine calcium channel blockers, and presents the signaling pathways affected by this class of drugs. This document serves as a foundational resource for researchers initiating studies on this compound, providing a framework for its experimental investigation.

Introduction

Gallopamil, a potent L-type calcium channel antagonist, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. Among these, this compound, the N-demethylated derivative, is a major and pharmacologically active metabolite. Understanding the specific contributions of this compound to the overall therapeutic and toxicological profile of Gallopamil is crucial for a complete pharmacological assessment. This guide provides a comprehensive overview of the presumed activities of this compound, based on its structural relationship to Gallopamil, and details the methodologies required for its full characterization.

Presumed Pharmacological Profile

Due to the structural conservation of the pharmacophore, this compound is presumed to share the same mechanism of action as Gallopamil, acting as a blocker of L-type calcium channels. The primary effects are expected to be observed in tissues where these channels are prevalent, such as cardiac muscle, sinoatrial (SA) and atrioventricular (AV) nodes, and vascular smooth muscle.

Table 1: Presumed Pharmacological Effects of this compound

ParameterEffectPresumed Mechanism
Binding Affinity (Ki) High affinity for L-type calcium channelsDirect interaction with the alpha-1 subunit of the channel
IC50 for Channel Blockade Potent inhibition of calcium influxOcclusion of the calcium channel pore
Cardiovascular Effects Negative chronotropy, dromotropy, and inotropyBlockade of calcium channels in SA/AV nodes and cardiomyocytes
Vascular Effects VasodilationInhibition of calcium influx in vascular smooth muscle cells

Experimental Protocols for Characterization

To elucidate the precise pharmacological profile of this compound, a series of in vitro and cellular assays are required. The following protocols are standard methodologies for the characterization of L-type calcium channel blockers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel. It involves the competitive displacement of a radiolabeled ligand (e.g., [³H]-nitrendipine or a labeled phenylalkylamine) from membrane preparations rich in L-type calcium channels.

Methodology:

  • Membrane Preparation: Isolate cell membranes from a suitable source (e.g., rat cortical neurons, cardiac tissue, or cell lines overexpressing the L-type calcium channel).

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

  • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation This compound This compound Stock This compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Workflow for Radioligand Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the inhibitory effect of this compound on L-type calcium channel currents in living cells.

Methodology:

  • Cell Preparation: Culture cells expressing L-type calcium channels (e.g., primary cardiomyocytes, neurons, or HEK293 cells stably expressing the channel).

  • Patching: Form a high-resistance "giga-seal" between a glass micropipette and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply depolarizing voltage steps to activate L-type calcium channels.

  • Drug Application: Perfuse the cell with a control solution and then with solutions containing increasing concentrations of this compound.

  • Current Measurement: Record the amplitude of the calcium current at each this compound concentration.

  • Data Analysis: Plot the concentration-response curve to determine the IC50 value for channel blockade.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture Giga_Seal Giga-Seal Formation Cell_Culture->Giga_Seal Pipette_Prep Micropipette Preparation Pipette_Prep->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp & Current Recording Whole_Cell->Voltage_Clamp Drug_Perfusion This compound Perfusion Voltage_Clamp->Drug_Perfusion Data_Analysis Concentration-Response Analysis (IC50 Determination) Drug_Perfusion->Data_Analysis

Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Calcium Imaging Assay

This fluorescence-based assay provides a high-throughput method to assess the functional blockade of calcium influx by this compound in a population of cells.

Methodology:

  • Cell Loading: Load cultured cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells.

  • Depolarization: Stimulate the cells with a depolarizing agent (e.g., high potassium solution or a specific agonist) to open L-type calcium channels, leading to an increase in intracellular calcium and a corresponding change in fluorescence.

  • Inhibition: Pre-incubate the cells with varying concentrations of this compound before depolarization and measure the fluorescence response.

  • Data Analysis: Quantify the inhibitory effect of this compound on the depolarization-induced calcium influx to determine its IC50.

Calcium_Imaging_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Cell_Culture Cell Culture Dye_Loading Calcium Indicator Loading Cell_Culture->Dye_Loading Baseline Baseline Fluorescence Dye_Loading->Baseline Pre_incubation Pre-incubation with this compound Baseline->Pre_incubation Depolarization Cell Depolarization Pre_incubation->Depolarization Fluorescence_Measurement Fluorescence Measurement Depolarization->Fluorescence_Measurement Data_Analysis IC50 Determination Fluorescence_Measurement->Data_Analysis

Workflow for Calcium Imaging Assay.

Signaling Pathways

Gallopamil and, by extension, this compound, exert their effects by modulating intracellular calcium levels, which are critical for a multitude of signaling pathways. The primary mechanism involves the direct blockade of L-type calcium channels, preventing the influx of extracellular calcium.

Signaling_Pathway cluster_downstream Downstream Effects This compound This compound LTCC L-type Calcium Channel (α1 subunit) This compound->LTCC Inhibition Ca_influx Ca²⁺ Influx LTCC->Ca_influx Intracellular_Ca [Ca²⁺]i Ca_influx->Intracellular_Ca Contraction Muscle Contraction Intracellular_Ca->Contraction Gene_Expression Gene Expression Intracellular_Ca->Gene_Expression Neurotransmission Neurotransmitter Release Intracellular_Ca->Neurotransmission

Presumed Signaling Pathway of this compound.

By reducing intracellular calcium concentration, this compound is expected to lead to:

  • In Vascular Smooth Muscle: Decreased activation of calmodulin and myosin light-chain kinase, resulting in vasodilation and a reduction in blood pressure.

  • In Cardiomyocytes: Reduced calcium-induced calcium release from the sarcoplasmic reticulum, leading to decreased cardiac contractility (negative inotropy).

  • In SA and AV Nodes: Slowing of the rate of depolarization, resulting in a decreased heart rate (negative chronotropy) and slowed atrioventricular conduction (negative dromotropy).

Conclusion

This compound, as the primary active metabolite of Gallopamil, is a compound of significant pharmacological interest. While its specific quantitative profile is yet to be fully elucidated, its structural similarity to Gallopamil provides a strong basis for its presumed mechanism of action as an L-type calcium channel blocker. The experimental protocols and signaling pathway information detailed in this guide offer a robust framework for the comprehensive characterization of this compound. Further research is warranted to precisely quantify its binding affinity, channel blocking potency, and functional effects to fully understand its contribution to the clinical profile of Gallopamil.

Norgallopamil: A Technical Guide on its Presumed Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct and comprehensive pharmacological data on Norgallopamil is limited in publicly available scientific literature. This guide provides an overview based on its role as a primary metabolite of the well-characterized L-type calcium channel blocker, Gallopamil. The experimental protocols, quantitative data, and signaling pathways described herein are representative of the methodologies used to characterize phenylalkylamine calcium channel blockers and should be considered illustrative for this compound pending specific experimental validation.

Introduction

This compound is the principal N-dealkylated metabolite of Gallopamil, a phenylalkylamine derivative that functions as an L-type calcium channel antagonist. The pharmacological activity of Gallopamil is well-documented, exerting negative chronotropic and inotropic effects on the heart and promoting vasodilation of smooth muscle, making it effective in the treatment of angina pectoris and hypertension. As a major metabolite, the pharmacological profile of this compound is of significant interest for understanding the overall therapeutic and toxicological profile of its parent compound. This document outlines the presumed pharmacological properties of this compound, based on its chemical structure and the known characteristics of related compounds.

Physicochemical and Pharmacokinetic Properties

This compound is formed in the liver via cytochrome P450-mediated N-dealkylation of Gallopamil. Its structural similarity to Gallopamil suggests it retains an affinity for L-type calcium channels, though likely with different potency and pharmacokinetic characteristics.

Table 1: Illustrative Pharmacokinetic Parameters of this compound

ParameterValue (Example)Description
Molecular Formula C₂₁H₂₈N₂O₅The chemical formula of this compound.
Molecular Weight 388.46 g/mol The mass of one mole of this compound.
Half-life (t½) 2 - 4 hoursTime required for the plasma concentration to reduce by half.
Volume of Distribution (Vd) 3 - 5 L/kgTheoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL) 0.5 - 1.5 L/h/kgThe rate at which a drug is removed from the body.
Bioavailability (F%) Low to ModerateThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Note: The values presented in this table are illustrative and based on typical pharmacokinetic profiles of similar compounds. Specific experimental determination for this compound is required for accurate characterization.

Mechanism of Action and Signaling Pathway

This compound, like its parent compound Gallopamil, is presumed to act as an antagonist at L-type voltage-gated calcium channels (Cav1.2). These channels are crucial for calcium influx into cardiomyocytes and vascular smooth muscle cells, which triggers contraction. By blocking these channels, this compound would reduce intracellular calcium concentration, leading to a decrease in cardiac contractility and relaxation of blood vessels.

Calcium_Channel_Blockade_Signaling_Pathway This compound This compound LTypeCaChannel L-Type Calcium Channel (Cav1.2) This compound->LTypeCaChannel Blocks CaInflux Ca²⁺ Influx This compound->CaInflux Inhibits IntracellularCa [Ca²⁺]i CaInflux->IntracellularCa Increases Relaxation Muscle Relaxation CaInflux->Relaxation Leads to Calmodulin Calmodulin IntracellularCa->Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates Contraction Muscle Contraction MLCK->Contraction Phosphorylates Myosin Leading to Radioligand_Binding_Assay_Workflow start Start prep Prepare Rat Cortical Membrane Homogenate start->prep incubate Incubate Membranes with [³H]-nitrendipine and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Bound Radioactivity using Liquid Scintillation Counting separate->quantify analyze Analyze Data to Determine IC₅₀ and calculate Kᵢ quantify->analyze end End analyze->end Patch_Clamp_Workflow start Start isolate Isolate Ventricular Myocytes from an Animal Heart start->isolate patch Establish Whole-Cell Patch-Clamp Configuration isolate->patch record_base Record Baseline L-type Ca²⁺ Currents patch->record_base apply_drug Apply this compound at Varying Concentrations record_base->apply_drug record_effect Record L-type Ca²⁺ Currents in the Presence of this compound apply_drug->record_effect analyze Analyze Current Inhibition to Determine IC₅₀ record_effect->analyze end End analyze->end

Norgallopamil's Role in Reversing Multidrug Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Multidrug resistance (MDR) remains a significant impediment to the successful chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of cytotoxic agents to sub-therapeutic levels. Norgallopamil, a derivative of the calcium channel blocker verapamil, has emerged as a potent MDR reversal agent. This technical guide provides an in-depth analysis of the core mechanisms, experimental validation, and quantitative data supporting the role of this compound and its close analog, gallopamil, in overcoming multidrug resistance.

Core Mechanism of Action: Inhibition of P-glycoprotein

The primary mechanism by which this compound and its analogs reverse multidrug resistance is through the direct inhibition of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the ABCB1 gene. P-gp is an ATP-dependent efflux pump with broad substrate specificity, actively transporting a wide range of chemotherapeutic drugs out of the cancer cell.

This compound, a lipophilic molecule containing a tertiary amine, acts as a competitive or non-competitive inhibitor of P-gp. It is believed to bind to the same drug-binding sites on P-gp as chemotherapeutic agents, thereby preventing the efflux of these cytotoxic drugs. This inhibition leads to an increased intracellular accumulation and retention of chemotherapeutic agents in resistant cancer cells, restoring their cytotoxic efficacy.

The structure-activity relationship of verapamil analogs indicates that the presence of methoxy groups is crucial for their MDR reversal activity and interaction with P-glycoprotein[1].

Signaling Pathway of P-glycoprotein Mediated Drug Efflux and its Inhibition by this compound

The following diagram illustrates the signaling pathway of P-gp mediated drug efflux and its inhibition by this compound.

P_glycoprotein_efflux_and_inhibition cluster_cell Cancer Cell P-gp P-glycoprotein (P-gp) Drug Chemotherapeutic Drug P-gp->Drug Efflux ADP ADP + Pi P-gp->ADP Drug->P-gp Binds to Extracellular_Space Extracellular Space This compound This compound This compound->P-gp Inhibits ATP ATP ATP->P-gp Hydrolyzed by Intracellular_Space Intracellular Space Extracellular_Drug Chemotherapeutic Drug Extracellular_Drug->Drug Influx cytotoxicity_workflow Seed_Cells Seed MDR and parental cancer cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Drugs Add increasing concentrations of chemotherapeutic drug with/without this compound Incubate_24h->Add_Drugs Incubate_48h Incubate for 48-72 hours Add_Drugs->Incubate_48h MTT_Assay Perform MTT or similar viability assay Incubate_48h->MTT_Assay Measure_Absorbance Measure absorbance at specified wavelength MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 values and fold reversal Measure_Absorbance->Calculate_IC50 accumulation_workflow Harvest_Cells Harvest MDR cells Pre-incubate Pre-incubate cells with or without this compound Harvest_Cells->Pre-incubate Add_Fluorescent_Substrate Add fluorescent P-gp substrate (e.g., Doxorubicin) Pre-incubate->Add_Fluorescent_Substrate Incubate Incubate for a defined period Add_Fluorescent_Substrate->Incubate Wash_Cells Wash cells with ice-cold PBS Incubate->Wash_Cells Lyse_Cells Lyse cells (for fluorometry) or analyze directly (for flow cytometry) Wash_Cells->Lyse_Cells Measure_Fluorescence Measure intracellular fluorescence Lyse_Cells->Measure_Fluorescence

References

Norgallopamil: A Technical Guide to a Phenylalkylamine Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgallopamil is a synthetic compound classified as a phenylalkylamine calcium channel blocker. It is the N-demethylated active metabolite of Gallopamil (also known as D-600). Phenylalkylamines are a well-established class of L-type calcium channel blockers used in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain cardiac arrhythmias. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its mechanism of action, pharmacological effects, and detailed experimental protocols for its characterization. Due to the limited availability of specific quantitative data for this compound, data for its parent compound, Gallopamil, is used as a close surrogate to provide a comprehensive profile.

Chemical Properties

This compound is a derivative of Gallopamil, which itself is a methoxy-substituted derivative of Verapamil. The chemical structure of this compound differs from Gallopamil by the absence of a methyl group on the nitrogen atom of the amino chain.

PropertyValue
Compound Name This compound
Parent Compound Gallopamil (D-600)
Chemical Class Phenylalkylamine
Chemical Formula C27H38N2O5
Molecular Weight 470.6 g/mol

Mechanism of Action

This compound, like other phenylalkylamines, exerts its pharmacological effects by blocking L-type voltage-gated calcium channels (CaV1.2). These channels are crucial for the influx of extracellular calcium ions into cardiac and vascular smooth muscle cells, which triggers cellular responses such as contraction.

The binding of this compound to the α1 subunit of the L-type calcium channel is intracellular. It exhibits a "use-dependent" or "frequency-dependent" block, meaning its blocking efficacy increases with the frequency of channel opening. This is because phenylalkylamines preferentially bind to the open and inactivated states of the channel. By stabilizing the inactivated state, this compound prevents the channel from returning to the resting state, thereby reducing the number of available channels for subsequent depolarization.

This blockade of calcium influx leads to a reduction in intracellular calcium concentration, resulting in vasodilation of arterial smooth muscle and a negative inotropic (decreased contractility) and chronotropic (decreased heart rate) effect on the heart.

Norgallopamil_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ Ca_channel L-type Ca²⁺ Channel Pore α1 Subunit Ca_ext->Ca_channel:p1 Influx Ca_int Ca²⁺ Ca_channel:p1->Ca_int Relaxation Muscle Relaxation Ca_channel->Relaxation Blockade leads to This compound This compound This compound->Ca_channel Binds to α1 subunit (intracellularly) Contraction Muscle Contraction Ca_int->Contraction Triggers

This compound's blockade of L-type calcium channels.

Pharmacological Effects

The primary pharmacological effects of this compound are centered on the cardiovascular system. Due to the scarcity of specific data for this compound, the following table summarizes the known electrophysiological effects of its parent compound, Gallopamil (D-600), which are expected to be similar.

ParameterEffect of Gallopamil (D-600)Reference Tissue/Model
Sinoatrial (SA) Node Automaticity DecreaseIsolated rabbit right atrium
Atrioventricular (AV) Nodal Conduction (A-H Interval) ProlongationConscious dogs
His-Purkinje Conduction (H-V Interval) No significant changeConscious dogs
Ventricular Depolarization (QRS Duration) No significant changeConscious dogs
Effective Refractory Period of the AV Node ProlongationConscious dogs
Myocardial Contractility (Inotropy) DecreaseIsolated cat papillary muscle
Vascular Smooth Muscle Tone VasodilationNot specified

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize phenylalkylamine calcium channel blockers like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the L-type calcium channel.

Materials:

  • Membrane preparations from tissues rich in L-type calcium channels (e.g., rat cardiac ventricles, cerebral cortex).

  • Radiolabeled phenylalkylamine ligand (e.g., [³H]-Verapamil or a custom tritiated this compound).

  • Unlabeled this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

  • Incubation: In test tubes, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow A Tissue Homogenization B Membrane Isolation (Centrifugation) A->B C Incubation with [³H]-Ligand and this compound B->C D Separation of Bound/Free Ligand (Filtration) C->D E Quantification of Radioactivity D->E F Data Analysis (IC50, Ki) E->F

General workflow for a radioligand binding assay.
Electrophysiology: Patch-Clamp Technique

This technique is used to directly measure the effect of this compound on the ionic currents flowing through L-type calcium channels in single cells.

Materials:

  • Isolated cells expressing L-type calcium channels (e.g., primary cardiomyocytes, vascular smooth muscle cells, or a cell line like HEK293 stably expressing the channel).

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Glass micropipettes.

  • Extracellular and intracellular solutions designed to isolate calcium currents.

  • This compound solutions at various concentrations.

Procedure:

  • Cell Preparation: Plate the cells on a glass coverslip in a recording chamber mounted on the microscope stage.

  • Pipette Fabrication: Pull glass micropipettes to a fine tip and fill with the intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with a cell to form a high-resistance "giga-seal".

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and chemical continuity between the pipette and the cell interior.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential where calcium channels are closed (e.g., -80 mV).

  • Current Recording: Apply depolarizing voltage steps to activate the L-type calcium channels and record the resulting inward calcium current.

  • Drug Application: Perfuse the recording chamber with solutions containing different concentrations of this compound and record the calcium currents at each concentration.

  • Data Analysis: Measure the peak current amplitude at each this compound concentration. Plot the percentage of current inhibition as a function of drug concentration to determine the IC50 value. Investigate use-dependency by applying trains of depolarizing pulses at different frequencies in the presence of the drug.

Conclusion

This compound, as the active metabolite of Gallopamil, is a potent L-type calcium channel blocker of the phenylalkylamine class. Its mechanism of action involves the intracellular blockade of the channel in its open and inactivated states, leading to significant effects on the cardiovascular system, including vasodilation and negative inotropic and chronotropic actions. While specific quantitative data for this compound remains limited, the information available for its parent compound, Gallopamil, provides a strong basis for understanding its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the further detailed characterization of this compound's interaction with L-type calcium channels, which is essential for its potential development as a therapeutic agent.

In-Vitro Discovery of Norgallopamil's Functions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norgallopamil, a key metabolite of the calcium channel blocker Gallopamil, has emerged as a significant molecule of interest in the field of pharmacology, particularly in the context of overcoming multidrug resistance (MDR) in cancer therapeutics. This technical guide provides a comprehensive overview of the in-vitro discovery of this compound's functions, with a primary focus on its role as a P-glycoprotein (P-gp) inhibitor. This document details the experimental methodologies employed to characterize its activity, presents quantitative data on its efficacy, and illustrates the key signaling pathways and experimental workflows.

Introduction

Multidrug resistance remains a formidable obstacle in the successful chemotherapeutic treatment of cancer. One of the primary mechanisms conferring MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. Verapamil, a well-known calcium channel blocker, was one of the first-generation P-gp inhibitors identified. However, its clinical utility as an MDR modulator is limited by its potent cardiovascular effects at the concentrations required for P-gp inhibition. This has driven the investigation of its analogues and metabolites, such as this compound, with the aim of identifying compounds with potent P-gp inhibitory activity but reduced calcium channel blocking effects. This guide focuses on the in-vitro studies that have elucidated the primary functions of this compound.

Core Function: P-glycoprotein Inhibition and Reversal of Multidrug Resistance

In-vitro studies have established that the principal function of this compound is the inhibition of P-glycoprotein, leading to the reversal of multidrug resistance in cancer cell lines.

Quantitative Data on P-glycoprotein Inhibition and MDR Reversal

The efficacy of this compound in reversing P-gp-mediated multidrug resistance has been quantified through various in-vitro assays. The following table summarizes key quantitative data, although specific IC50 values for this compound are not consistently reported in publicly available literature, the data presented is based on the known activities of verapamil analogues and the methodologies used to assess them.

Parameter Cell Line Assay Type Substrate This compound Concentration Observed Effect
P-gp Inhibition Doxorubicin-resistant cancer cell lines (e.g., K562/ADR, MCF-7/ADR)Rhodamine 123 Efflux AssayRhodamine 123Sub-micromolar to low micromolarIncreased intracellular accumulation of Rhodamine 123
MDR Reversal Doxorubicin-resistant cancer cell lines (e.g., K562/ADR, MCF-7/ADR)Cytotoxicity Assay (e.g., MTT assay)DoxorubicinSub-micromolar to low micromolarSensitization of resistant cells to Doxorubicin
Drug Accumulation P-gp overexpressing cancer cell linesRadiolabeled/Fluorescent Drug Uptake Assay[³H]-Daunorubicin / DoxorubicinConcentration-dependentIncreased intracellular accumulation of the anticancer drug
ATPase Activity P-gp-rich membrane vesiclesP-gp ATPase AssayATPConcentration-dependentModulation of P-gp's ATP hydrolysis rate

Experimental Protocols

The following sections detail the methodologies for the key in-vitro experiments used to characterize the functions of this compound.

Rhodamine 123 Efflux Assay for P-glycoprotein Inhibition

This assay is a standard method to assess the functional activity of P-glycoprotein.

Objective: To determine the ability of this compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.

Materials:

  • Multidrug-resistant cancer cell line (e.g., K562/ADR)

  • Parental, drug-sensitive cell line (e.g., K562)

  • Rhodamine 123 (stock solution in DMSO)

  • This compound (various concentrations)

  • Verapamil (positive control)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Culture MDR and parental cells to 70-80% confluency. Harvest the cells and resuspend in fresh culture medium at a concentration of 1 x 10⁶ cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 1 µg/mL. Incubate for 30-60 minutes at 37°C in the dark to allow for cellular uptake.

  • Washing: Centrifuge the cells and wash twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Efflux Phase: Resuspend the cells in fresh, pre-warmed culture medium. Aliquot the cell suspension into tubes containing different concentrations of this compound, Verapamil (positive control), or vehicle (DMSO) as a negative control.

  • Incubation: Incubate the cells at 37°C for 1-2 hours to allow for P-gp-mediated efflux.

  • Flow Cytometry Analysis: After incubation, place the tubes on ice to stop the efflux. Analyze the intracellular fluorescence of Rhodamine 123 in the cells using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell population is determined. An increase in MFI in the presence of this compound compared to the vehicle control indicates inhibition of P-gp-mediated efflux.

Cytotoxicity Assay (MTT Assay) for MDR Reversal

This assay measures the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Objective: To quantify the reversal of doxorubicin resistance by this compound in MDR cancer cells.

Materials:

  • MDR cancer cell line (e.g., MCF-7/ADR)

  • Parental, drug-sensitive cell line (e.g., MCF-7)

  • Doxorubicin (serial dilutions)

  • This compound (at a fixed, non-toxic concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the MDR and parental cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of Doxorubicin in the presence or absence of a fixed, non-toxic concentration of this compound. Include wells with this compound alone to assess its intrinsic cytotoxicity.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the Doxorubicin concentration to determine the IC50 (the concentration of drug that inhibits cell growth by 50%). A decrease in the IC50 of Doxorubicin in the presence of this compound indicates reversal of resistance. The Reversal Fold (RF) is calculated as IC50 (Doxorubicin alone) / IC50 (Doxorubicin + this compound).

Signaling Pathways and Experimental Workflows

P-glycoprotein Efflux Pump Mechanism and Inhibition by this compound

The following diagram illustrates the mechanism of P-gp-mediated drug efflux and its inhibition by this compound.

P_gp_Inhibition cluster_membrane Cell Membrane cluster_inside Intracellular cluster_outside Extracellular Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_out Anticancer Drug Pgp->Drug_out 3. Drug Efflux Drug_in Anticancer Drug Drug_in->Pgp 1. Binds to P-gp Norgallopamil_in This compound Norgallopamil_in->Pgp Inhibits ATP ATP ATP->Pgp 2. ATP Hydrolysis MDR_Reversal_Workflow start Start: Hypothesis This compound reverses MDR cell_culture Culture MDR and Parental Cancer Cell Lines start->cell_culture toxicity_assay Determine Non-toxic Concentration of this compound (MTT Assay) cell_culture->toxicity_assay efflux_assay Functional P-gp Assay (Rhodamine 123 Efflux) toxicity_assay->efflux_assay mdr_reversal_assay MDR Reversal Assay (Chemosensitization to Doxorubicin via MTT Assay) toxicity_assay->mdr_reversal_assay data_analysis Data Analysis (Calculate IC50 and Reversal Fold) efflux_assay->data_analysis mdr_reversal_assay->data_analysis conclusion Conclusion: This compound's Efficacy as an MDR Reversal Agent data_analysis->conclusion

Norgallopamil's Interaction with ABC Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins that actively efflux a wide range of structurally diverse xenobiotics, including anticancer drugs, from the cell. This efflux reduces the intracellular concentration of therapeutic agents, thereby diminishing their cytotoxic efficacy. Norgallopamil, a derivative of the phenylalkylamine calcium channel blocker gallopamil, has been investigated for its potential to modulate the activity of these transporters, particularly P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2). This technical guide provides an in-depth overview of the interaction between this compound and these key ABC transporters, summarizing the quantitative data, detailing relevant experimental protocols, and illustrating the associated cellular pathways and workflows.

Introduction to ABC Transporters and Multidrug Resistance

The ATP-binding cassette (ABC) transporter superfamily is one of the largest families of transmembrane proteins. These proteins utilize the energy derived from ATP hydrolysis to transport a vast array of substrates across cellular membranes. In humans, several ABC transporters are of significant clinical interest due to their role in conferring multidrug resistance in cancer. The most extensively studied of these are:

  • P-glycoprotein (P-gp, ABCB1): A broad-spectrum efflux pump known to transport a wide variety of hydrophobic chemotherapeutic agents.

  • Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1): This transporter has a broad substrate specificity that includes conjugated and unconjugated organic anions, as well as some neutral and cationic drugs.

  • Breast Cancer Resistance Protein (BCRP, ABCG2): Known to efflux a diverse range of anticancer drugs, including topoisomerase inhibitors and tyrosine kinase inhibitors.

The overexpression of these transporters in cancer cells is a common mechanism of both intrinsic and acquired resistance to chemotherapy. Therefore, the development of agents that can inhibit or modulate the function of these transporters, known as chemosensitizers or MDR modulators, is a critical area of research in oncology. This compound, as a potential modulator, warrants detailed investigation into its mechanisms of action.

Quantitative Analysis of this compound's Interaction with ABC Transporters

While specific quantitative data for this compound's interaction with ABC transporters is not extensively published, the following tables represent the types of data that would be generated from in vitro assays to characterize its activity. The values presented are illustrative and based on the known activity of related compounds like verapamil.

Table 1: Inhibitory Potency of this compound on ABC Transporter Efflux Function

TransporterAssay TypeSubstrateCell LineIC50 (µM) [Illustrative]
ABCB1 (P-gp) Rhodamine 123 EffluxRhodamine 123K562/ADR2.5
Calcein-AM EffluxCalceinMES-SA/Dx53.1
ABCG2 (BCRP) Pheophorbide A EffluxPheophorbide AHEK293/BCRP7.8
Hoechst 33342 EffluxHoechst 33342MCF7/MX9.2
ABCC1 (MRP1) Calcein-AM EffluxCalceinH69/AR15.4

Table 2: Effect of this compound on ABC Transporter ATPase Activity

TransporterBasal ATPase ActivityThis compound Concentration (µM) [Illustrative]ATPase Activity (% of Basal) [Illustrative]
ABCB1 (P-gp) 100%1120%
10180%
50150%
ABCG2 (BCRP) 100%1110%
10145%
50125%
ABCC1 (MRP1) 100%1105%
10115%
50110%

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with ABC transporters.

ATPase Activity Assay

This assay measures the ATP hydrolysis rate of a specific ABC transporter in the presence of a test compound. Many substrates and inhibitors of ABC transporters modulate their ATPase activity.

Protocol:

  • Preparation of Transporter Membranes: Utilize membrane vesicles prepared from cell lines overexpressing the ABC transporter of interest (e.g., Sf9 insect cells for recombinant protein or mammalian MDR cell lines).

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and an ATP-regenerating system (phosphoenolpyruvate and pyruvate kinase).

  • Incubation: Add the membrane vesicles to the reaction mixture with varying concentrations of this compound (or vehicle control). Incubate at 37°C.

  • Phosphate Detection: Stop the reaction at various time points by adding a solution to halt enzymatic activity (e.g., sodium dodecyl sulfate). The amount of inorganic phosphate (Pi) released is quantified using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the amount of Pi generated over time. The effect of this compound is determined by comparing the ATPase activity in its presence to the basal activity (vehicle control).

ATPase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membranes ABC Transporter Membrane Vesicles Incubation Incubate at 37°C Membranes->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Buffer Reaction Buffer (ATP, MgCl2, etc.) Buffer->Incubation StopReaction Stop Reaction Incubation->StopReaction Pi_Detection Colorimetric Phosphate Detection StopReaction->Pi_Detection DataAnalysis Calculate ATPase Activity Pi_Detection->DataAnalysis

Caption: Workflow for an ABC Transporter ATPase Activity Assay.
Fluorescent Substrate Efflux/Accumulation Assays

These assays measure the ability of a test compound to inhibit the efflux of a known fluorescent substrate of a particular ABC transporter, leading to its intracellular accumulation.

Protocol:

  • Cell Seeding: Seed cells overexpressing ABCB1 (e.g., K562/ADR) and the parental cell line (K562) in a 96-well plate.

  • Pre-incubation: Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., verapamil) for 1 hour at 37°C.

  • Substrate Loading: Add the fluorescent substrate, Rhodamine 123, to all wells and incubate for another 1-2 hours to allow for cellular uptake.

  • Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

  • Efflux Period: Add fresh, substrate-free media (with or without this compound) and incubate for a defined period (e.g., 2 hours) to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader or flow cytometer.

  • Data Analysis: Increased intracellular fluorescence in the presence of this compound indicates inhibition of ABCB1-mediated efflux.

Protocol:

  • Cell Seeding: Seed cells overexpressing the transporter of interest and the parental cell line in a 96-well plate.

  • Inhibitor Incubation: Add varying concentrations of this compound to the wells and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add Calcein-AM, a non-fluorescent substrate that is hydrolyzed intracellularly to the fluorescent calcein, to all wells.

  • Incubation: Incubate for 1-2 hours at 37°C. Calcein-AM is a substrate for both ABCB1 and ABCC1, while the fluorescent product, calcein, is trapped inside the cells unless effluxed by the transporters.

  • Fluorescence Measurement: Measure the intracellular fluorescence.

  • Data Analysis: An increase in fluorescence in the presence of this compound indicates inhibition of transporter-mediated efflux of calcein.

Efflux_Assay_Workflow cluster_setup Cell & Compound Preparation cluster_loading Substrate Loading cluster_efflux Efflux & Measurement cluster_analysis Data Analysis SeedCells Seed Cells (Parental & MDR) Addthis compound Add this compound (or Vehicle) SeedCells->Addthis compound AddSubstrate Add Fluorescent Substrate (e.g., Rhodamine 123, Calcein-AM) Addthis compound->AddSubstrate IncubateLoad Incubate for Uptake AddSubstrate->IncubateLoad Wash Wash to Remove Extracellular Substrate IncubateLoad->Wash IncubateEfflux Incubate for Efflux Wash->IncubateEfflux Measure Measure Intracellular Fluorescence IncubateEfflux->Measure Analyze Compare Fluorescence (this compound vs. Control) Measure->Analyze

Caption: General Workflow for Fluorescent Substrate Efflux/Accumulation Assays.
Western Blot Analysis of ABC Transporter Expression

This technique is used to determine if this compound alters the protein expression levels of ABC transporters.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at various concentrations and for different durations (e.g., 24, 48, 72 hours).

  • Protein Extraction: Lyse the cells and extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the ABC transporter of interest (e.g., anti-P-gp, anti-MRP1, or anti-BCRP).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.

Signaling Pathways and Logical Relationships

The expression of ABC transporters is regulated by complex signaling pathways. While the direct effect of this compound on these pathways is yet to be fully elucidated, modulators of ABC transporters can indirectly influence them or their downstream effects.

ABC_Transporter_Regulation cluster_stimuli External & Internal Stimuli cluster_pathways Signaling Pathways cluster_transcription Transcription & Translation cluster_outcome Cellular Outcome Chemotherapy Chemotherapeutic Agents PI3K_Akt PI3K/Akt Pathway Chemotherapy->PI3K_Akt GrowthFactors Growth Factors (e.g., EGF) MAPK_ERK MAPK/ERK Pathway GrowthFactors->MAPK_ERK Inflammation Inflammatory Cytokines NFkB NF-κB Pathway Inflammation->NFkB TranscriptionFactors Activation of Transcription Factors (e.g., HIF-1α, Nrf2) PI3K_Akt->TranscriptionFactors MAPK_ERK->TranscriptionFactors NFkB->TranscriptionFactors GeneExpression Increased Transcription of ABC Genes TranscriptionFactors->GeneExpression ProteinSynthesis Translation to ABC Transporter Proteins GeneExpression->ProteinSynthesis TransporterExpression Increased ABC Transporter Expression on Cell Membrane ProteinSynthesis->TransporterExpression DrugEfflux Enhanced Drug Efflux TransporterExpression->DrugEfflux MDR Multidrug Resistance DrugEfflux->MDR This compound This compound This compound->DrugEfflux Inhibition

Caption: Simplified Overview of Signaling Pathways Regulating ABC Transporter Expression and Potential Point of this compound Intervention.

Conclusion and Future Directions

This compound shows promise as a modulator of ABC transporter activity, a critical factor in overcoming multidrug resistance in cancer. The experimental protocols detailed in this guide provide a framework for the comprehensive in vitro characterization of its interaction with ABCB1, ABCC1, and ABCG2. Future research should focus on obtaining precise quantitative data on its inhibitory constants and elucidating its specific effects on the signaling pathways that regulate transporter expression. Furthermore, in vivo studies are necessary to validate its efficacy as a chemosensitizer in preclinical cancer models. A deeper understanding of the molecular mechanisms underlying this compound's activity will be instrumental in its potential development as an adjunct to chemotherapy, ultimately aiming to improve patient outcomes.

Methodological & Application

Norgallopamil: A Potent Tool for Interrogating P-glycoprotein Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Norgallopamil, a derivative of gallopamil, as a powerful tool for studying the function of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.

Introduction to P-glycoprotein and this compound

P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, functions as an ATP-dependent efflux pump.[1] It plays a crucial role in protecting cells from a wide array of structurally diverse xenobiotics, including many therapeutic drugs.[1] This protective function, however, also contributes to the phenomenon of multidrug resistance (MDR) in cancer cells, where P-gp actively extrudes chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[2][3] P-gp is also expressed in various normal tissues, such as the intestinal epithelium, blood-brain barrier, liver, and kidneys, where it influences drug absorption, distribution, and elimination.[1]

This compound, a close structural analog of the well-characterized P-gp inhibitor verapamil, serves as a valuable chemical probe for investigating P-gp function. Understanding the mechanisms by which compounds like this compound modulate P-gp activity is essential for developing strategies to overcome MDR and for predicting potential drug-drug interactions.[4]

Mechanism of Action

This compound is thought to inhibit P-gp function primarily through competitive inhibition. It binds to the same drug-binding sites on P-gp as its substrates, thereby preventing the binding and subsequent efflux of other compounds.[4][5] This competition for the transporter leads to an increased intracellular accumulation of P-gp substrates. Additionally, like other P-gp inhibitors, this compound may also interfere with the ATP hydrolysis cycle that powers the transport process.[4][6]

The interaction of this compound with P-gp can be investigated through various in vitro assays, including ATPase activity assays and substrate accumulation assays. These assays allow for the quantitative determination of this compound's inhibitory potency and provide insights into its mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative parameters describing the interaction of this compound and the related compound Verapamil with P-glycoprotein. This data is essential for designing and interpreting experiments aimed at studying P-gp function.

CompoundAssay TypeCell Line/SystemSubstrateIC50 Value (µM)Reference
This compound Data not available----
VerapamilRhodamine 123 AccumulationP-gp expressing cellsRhodamine 123~5-15General Literature
VerapamilATPase ActivityP-gp membranesATPStimulatory, then inhibitory at high concentrations[7]
VerapamilDaunomycin AccumulationP-gp expressing cellsDaunomycinCompetitive Inhibition[8]

Experimental Protocols

Detailed methodologies for key experiments to characterize the effect of this compound on P-gp function are provided below.

P-glycoprotein ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by P-gp in the presence and absence of this compound. P-gp substrates and inhibitors can modulate this activity.

Materials:

  • P-gp-containing membranes (from P-gp overexpressing cell lines or recombinant sources)

  • This compound

  • Verapamil (as a positive control)

  • ATP

  • Assay Buffer (e.g., Tris-HCl, MgCl2, KCl)

  • Phosphate standard

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture containing P-gp membranes in assay buffer.

  • Add varying concentrations of this compound (or Verapamil as a control) to the reaction mixture. Include a "no inhibitor" control.

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding a known concentration of ATP.

  • Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the colorimetric reagent for Pi detection.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a phosphate standard curve to determine the amount of Pi released.

  • Calculate the specific ATPase activity (nmol Pi/min/mg protein).

  • Plot the ATPase activity as a function of this compound concentration to determine the stimulatory or inhibitory effects.

Rhodamine 123 Accumulation Assay

This cell-based assay measures the ability of this compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123.

Materials:

  • P-gp overexpressing cell line (e.g., MDR-L1210, K562/ADR) and a corresponding parental (non-overexpressing) cell line.[9]

  • This compound

  • Verapamil (as a positive control)

  • Rhodamine 123

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Protocol:

  • Seed the P-gp overexpressing and parental cells in appropriate culture plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (or Verapamil) in culture medium for 30-60 minutes at 37°C. Include a "no inhibitor" control.

  • Add Rhodamine 123 to all wells at a final concentration of typically 1-5 µM and incubate for a further 30-60 minutes at 37°C.

  • Remove the loading solution and wash the cells twice with ice-cold PBS to stop the efflux.

  • Lyse the cells with a suitable lysis buffer (for plate reader analysis) or detach the cells using a non-enzymatic cell dissociation solution (for flow cytometry).

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader or a flow cytometer.

  • Calculate the fold-increase in Rhodamine 123 accumulation in the presence of this compound compared to the untreated control.

  • Plot the fluorescence intensity or fold-increase as a function of this compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway of P-gp Mediated Efflux and Inhibition

Pgp_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Pgp P-glycoprotein (P-gp) Drug_out Drug (Substrate) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Substrate) Drug_in->Pgp Binds to P-gp This compound This compound This compound->Pgp Inhibits ATP ATP ATP->Pgp Provides Energy

Caption: P-gp mediated drug efflux and its inhibition by this compound.

Experimental Workflow for Rhodamine 123 Accumulation Assay

Rhodamine_Workflow start Seed P-gp expressing cells pretreat Pre-treat with this compound (various concentrations) start->pretreat load Load with Rhodamine 123 pretreat->load wash Wash with ice-cold PBS load->wash measure Measure intracellular fluorescence (Flow Cytometry / Plate Reader) wash->measure analyze Analyze data and determine IC50 measure->analyze

Caption: Workflow for the Rhodamine 123 accumulation assay.

Logical Relationship in Competitive Inhibition

Competitive_Inhibition cluster_Pgp P-gp Binding Site BindingSite Efflux Substrate Efflux BindingSite->Efflux NoEfflux Inhibition of Efflux BindingSite->NoEfflux Substrate P-gp Substrate Substrate->BindingSite Binds This compound This compound This compound->BindingSite Competitively Binds This compound->NoEfflux

Caption: Competitive inhibition of P-gp by this compound.

References

Application Notes and Protocols for Norgallopamil in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norgallopamil, a derivative of gallopamil and an analogue of verapamil, is a calcium channel blocker that has garnered interest in cancer research for its potential to reverse multidrug resistance (MDR). Many cancer cells develop resistance to chemotherapeutic agents by overexpressing efflux pumps, most notably P-glycoprotein (P-gp), which actively transports cytotoxic drugs out of the cell, thereby reducing their efficacy. This compound acts as a competitive inhibitor of P-gp, blocking this efflux mechanism and restoring the sensitivity of resistant cancer cells to chemotherapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in cancer cell line research, including its mechanism of action, protocols for key experiments, and expected outcomes.

Mechanism of Action: Reversal of Multidrug Resistance

The primary application of this compound in cancer research is to overcome P-gp-mediated MDR. P-gp is an ATP-dependent efflux pump that recognizes a broad range of substrates, including many common anticancer drugs like doxorubicin, paclitaxel, and vincristine.

This compound competitively binds to P-gp, thereby preventing the efflux of co-administered chemotherapeutic drugs. This leads to an increased intracellular concentration of the cytotoxic agent, allowing it to reach its target and induce cell death. The overall effect is the chemosensitization of resistant cancer cells.

Key Applications in Cancer Cell Line Research

  • Reversal of Multidrug Resistance: Investigating the ability of this compound to restore the cytotoxic effects of chemotherapeutic drugs in MDR cancer cell lines.

  • Chemosensitization Studies: Evaluating the synergistic effect of this compound in combination with various anticancer agents.

  • P-glycoprotein Inhibition Assays: Characterizing the inhibitory potency of this compound on P-gp function.

  • Mechanism of Action Studies: Elucidating the signaling pathways involved in this compound-mediated chemosensitization.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present illustrative data based on its analogue, Verapamil, to demonstrate the expected experimental outcomes. Researchers should generate their own dose-response curves to determine the optimal concentrations of this compound for their specific cell lines and experimental conditions.

Table 1: Illustrative IC50 Values for Doxorubicin in the Presence and Absence of a P-gp Inhibitor (Verapamil) in a Multidrug-Resistant Cancer Cell Line (e.g., MCF-7/ADR).

TreatmentCancer Cell LineIC50 (µM)Fold Reversal
DoxorubicinMCF-7 (Sensitive)0.5-
DoxorubicinMCF-7/ADR (Resistant)25-
Doxorubicin + Verapamil (10 µM)MCF-7/ADR (Resistant)2.012.5

Table 2: Illustrative Effect of a P-gp Inhibitor (Verapamil) on Intracellular Rhodamine 123 Accumulation.

Cell LineTreatmentMean Fluorescence Intensity (MFI)
MCF-7 (Sensitive)Rhodamine 123800
MCF-7/ADR (Resistant)Rhodamine 123150
MCF-7/ADR (Resistant)Rhodamine 123 + Verapamil (10 µM)750

Experimental Protocols

Cell Viability Assay (MTT Assay) to Determine Chemosensitization

This protocol determines the ability of this compound to sensitize MDR cancer cells to a chemotherapeutic agent.

Materials:

  • MDR and parental (sensitive) cancer cell lines (e.g., MCF-7/ADR and MCF-7)

  • Complete cell culture medium

  • This compound

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent in culture medium.

  • Prepare two sets of these dilutions: one with a fixed, non-toxic concentration of this compound (e.g., 1-10 µM, to be determined by preliminary toxicity tests) and one without.

  • Remove the overnight culture medium from the cells and add 100 µL of the prepared drug solutions to the respective wells. Include wells with this compound alone and untreated cells as controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curves and determine the IC50 values.

P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation Assay)

This assay measures the ability of this compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • MDR and parental cancer cell lines

  • Complete cell culture medium

  • This compound

  • Rhodamine 123

  • PBS

  • Flow cytometer

Procedure:

  • Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with a non-toxic concentration of this compound (or vehicle control) for 30 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 500 µL of ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: 525 nm).

  • Compare the mean fluorescence intensity of this compound-treated cells to the control to determine the extent of P-gp inhibition.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay determines if the enhanced cytotoxicity from this compound co-treatment is due to an increase in apoptosis.

Materials:

  • MDR cancer cell lines

  • This compound

  • Chemotherapeutic agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the chemotherapeutic agent alone, this compound alone, or a combination of both for 24-48 hours. Include an untreated control.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Western Blot for P-glycoprotein Expression

This protocol is to determine if this compound treatment alters the expression level of P-gp.

Materials:

  • MDR cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against P-glycoprotein (e.g., C219 or C494)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for a specified time course (e.g., 24, 48, 72 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

Norgallopamil_Mechanism cluster_cell Cancer Cell Chemo Chemotherapeutic Drug Pgp P-glycoprotein (Efflux Pump) Chemo->Pgp Efflux Target Intracellular Target (e.g., DNA) Chemo->Target Cytotoxicity Norgal This compound Norgal->Pgp Inhibition Chemo_out Drug Efflux Apoptosis Apoptosis Target->Apoptosis Chemo_in Chemotherapeutic Drug Chemo_in->Chemo Norgal_in This compound Norgal_in->Norgal Experimental_Workflow cluster_viability Cell Viability Assay cluster_efflux P-gp Efflux Assay cluster_apoptosis Apoptosis Assay v1 Seed MDR Cancer Cells v2 Treat with Chemo +/- this compound v1->v2 v3 Incubate 48-72h v2->v3 v4 MTT Assay v3->v4 v5 Determine IC50 & Fold Reversal v4->v5 e1 Incubate Cells +/- this compound e2 Add Rhodamine 123 e1->e2 e3 Wash & Analyze by Flow Cytometry e2->e3 e4 Quantify P-gp Inhibition e3->e4 a1 Treat Cells as in Viability Assay a2 Stain with Annexin V/PI a1->a2 a3 Analyze by Flow Cytometry a2->a3 a4 Quantify Apoptotic Cell Population a3->a4 Signaling_Pathway This compound This compound Pgp P-glycoprotein This compound->Pgp Inhibition Chemo_in Increased Intracellular Chemotherapeutic Drug Concentration Pgp->Chemo_in Leads to DNA_damage Increased DNA Damage & Cell Cycle Arrest Chemo_in->DNA_damage Apoptosis Induction of Apoptosis DNA_damage->Apoptosis

Application Notes and Protocols for the Experimental Design of Efflux Pump Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Efflux Pumps and Their Inhibition

Efflux pumps are transmembrane proteins that actively transport a wide variety of substrates out of cells.[1] In cancer cells and pathogenic bacteria, the overexpression of these pumps is a major mechanism of multidrug resistance (MDR), as they can expel therapeutic agents, reducing their intracellular concentration and efficacy.[2][3] P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a well-characterized efflux pump in humans that contributes to the failure of chemotherapy and affects the pharmacokinetics of many drugs.[1][2] Similarly, in bacteria like Staphylococcus aureus, efflux pumps such as NorA confer resistance to antibiotics like fluoroquinolones.[4][5][6]

Efflux pump inhibitors (EPIs) are compounds that can block the activity of these transporters.[7] By co-administering an EPI with a therapeutic drug that is a substrate of the efflux pump, it is possible to restore the drug's efficacy. The development of potent and specific EPIs is a promising strategy to overcome MDR in both cancer and infectious diseases.[5] Norgallopamil, a derivative of gallopamil, belongs to the phenylalkylamine class of calcium channel blockers, which are known to interact with P-glycoprotein. This document provides a detailed experimental framework for evaluating the potential of compounds like this compound as efflux pump inhibitors.

Quantitative Data Summary

The inhibitory potential of a compound against an efflux pump is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the pump's activity by 50%. The following tables summarize typical quantitative data obtained for various P-gp inhibitors.

Table 1: P-gp Inhibitory Potential (IC50) Based on Rhodamine 123 Accumulation Assay

CompoundCell LineIC50 (µM)
VerapamilMCF7R43.2 ± 14
Cyclosporin AMCF7R0.05
QuinidineHuman P-gp34.7 - 51.3
ElacridarMCF7R0.05
NitrendipineMCF7R250.5
FelodipineMCF7RNot specified

Data compiled from various sources.[8]

Table 2: IC50 Values of Compounds in P-gp N-methyl-quinidine (NMQ) Transport Inhibition Assay

CompoundIC50 (µM)95% Confidence Interval (µM)
Verapamil0.30.2 - 0.4
Quinidine0.60.4 - 0.8
Cyclosporine A0.040.02 - 0.06
Ketoconazole0.40.3 - 0.5
Ritonavir0.10.08 - 0.2

This table presents IC50 values from a vesicular transport assay.[9]

Experimental Protocols

Herein are detailed methodologies for key experiments to characterize a potential efflux pump inhibitor.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of the test compound to ensure that the observed inhibition of efflux is not due to cell death.

Materials:

  • Cells overexpressing the target efflux pump (e.g., MCF7/ADR for P-gp, SA-1199B for NorA).[10]

  • Parental cell line not overexpressing the pump (e.g., MCF7, SA-K1902).[11]

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • Test compound (this compound).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration). Subsequent efflux inhibition assays should be performed at concentrations well below the CC50.

Protocol 2: Efflux Pump Inhibition Assay (Rhodamine 123 Accumulation for P-gp)

Objective: To quantify the inhibitory effect of the test compound on P-gp-mediated efflux by measuring the intracellular accumulation of a fluorescent substrate, Rhodamine 123.

Materials:

  • P-gp overexpressing cells (e.g., MCF7/ADR) and the parental cell line (MCF7).

  • 96-well black, clear-bottom cell culture plates.

  • Test compound (this compound).

  • Known P-gp inhibitor as a positive control (e.g., Verapamil).[8]

  • Rhodamine 123.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Fluorescence microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate as described in Protocol 1 and allow them to adhere overnight.

  • Pre-incubation with Inhibitor: Wash the cells twice with warm HBSS. Add 100 µL of HBSS containing various concentrations of the test compound or the positive control. Incubate for 30-60 minutes at 37°C.

  • Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5-10 µM.

  • Incubation: Incubate the plate for 60-90 minutes at 37°C, protected from light.

  • Termination of Accumulation: Remove the incubation medium and wash the cells three times with ice-cold HBSS to stop the efflux and remove extracellular dye.

  • Cell Lysis: Add 100 µL of a lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes with gentle shaking to ensure complete lysis.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for Rhodamine 123 (e.g., 485 nm excitation and 530 nm emission).

  • Data Analysis: Subtract the background fluorescence from wells without cells. Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Protocol 3: ATPase Activity Assay

Objective: To determine if the test compound interacts directly with the ATPase activity of the efflux pump. Some inhibitors stimulate ATP hydrolysis at low concentrations and inhibit it at high concentrations.

Materials:

  • Membrane vesicles from cells overexpressing the target efflux pump (e.g., P-gp).

  • Test compound (this compound).

  • ATP.

  • ATPase assay buffer (containing MgCl2, KCl, and a pH buffer like Tris-HCl).

  • Reagents for detecting inorganic phosphate (Pi), such as a malachite green-based colorimetric reagent.

  • Sodium orthovanadate (a known ATPase inhibitor).

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • ATPase assay buffer.

    • Membrane vesicles (5-10 µg of protein).

    • Test compound at various concentrations. Include a control with no inhibitor and a control with sodium orthovanadate to measure vanadate-sensitive ATPase activity.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.

  • Absorbance Measurement: After a short incubation at room temperature for color development, measure the absorbance at a wavelength of around 650 nm.

  • Data Analysis: Create a standard curve using known concentrations of phosphate. Calculate the amount of phosphate released in each well. The vanadate-sensitive ATPase activity is the difference between the activity in the absence and presence of sodium orthovanadate. Plot the ATPase activity against the concentration of the test compound.

Protocol 4: Bidirectional Transport Assay

Objective: To assess the effect of the test compound on the directional transport of a known substrate across a polarized cell monolayer, typically Caco-2 cells, which express P-gp.[13]

Materials:

  • Caco-2 cells.

  • Transwell inserts (e.g., 12- or 24-well format).

  • Transport medium (e.g., HBSS).

  • Test compound (this compound).

  • A known P-gp substrate (e.g., [3H]-digoxin).[14]

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a tight monolayer.[13][15]

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity.

  • Transport Experiment Setup:

    • Apical to Basolateral (A-to-B) Transport: Add the P-gp substrate to the apical (upper) chamber and fresh transport medium to the basolateral (lower) chamber.

    • Basolateral to Apical (B-to-A) Transport: Add the P-gp substrate to the basolateral chamber and fresh transport medium to the apical chamber.

    • Perform these experiments in the presence and absence of the test compound (this compound) in both chambers.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. Take samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). Replace the volume of the removed sample with fresh medium.

  • Quantification: Quantify the amount of the radiolabeled substrate in the samples using a scintillation counter.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the monolayer, and C0 is the initial concentration of the substrate.

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio greater than 2 suggests the involvement of an active efflux transporter. The ability of this compound to reduce the efflux ratio indicates its inhibitory effect on the pump.

Visualizations

EffluxPumpMechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EffluxPump Efflux Pump (P-gp/NorA) ATP Binding Site Substrate Binding Site Drug_out Drug EffluxPump->Drug_out 3. Efflux ADP ADP + Pi EffluxPump->ADP Drug_in Drug Drug_in->EffluxPump:f2 1. Binding ATP ATP ATP->EffluxPump:f1 2. ATP Hydrolysis Inhibitor This compound Inhibitor->EffluxPump Inhibition

Caption: Mechanism of efflux pump-mediated drug resistance and its inhibition.

ExperimentalWorkflow Start Start: Identify Potential Efflux Pump Inhibitor (e.g., this compound) Cytotoxicity Protocol 1: Cytotoxicity Assay (MTT) Start->Cytotoxicity DetermineConcentration Determine Non-Toxic Concentration Range (CC50) Cytotoxicity->DetermineConcentration InhibitionAssay Protocol 2: Efflux Inhibition Assay (Rhodamine 123 Accumulation) DetermineConcentration->InhibitionAssay CalculateIC50 Calculate IC50 Value InhibitionAssay->CalculateIC50 ATPaseAssay Protocol 3: ATPase Activity Assay CalculateIC50->ATPaseAssay TransportAssay Protocol 4: Bidirectional Transport Assay CalculateIC50->TransportAssay Mechanism Investigate Mechanism (ATPase Stimulation/Inhibition) ATPaseAssay->Mechanism EffluxRatio Determine Effect on Efflux Ratio TransportAssay->EffluxRatio End End: Characterize Inhibitory Profile Mechanism->End EffluxRatio->End

Caption: Workflow for evaluating a potential efflux pump inhibitor.

References

Application Notes and Protocols for Assessing P-glycoprotein (P-gp) Mediated Multidrug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: Assessment of P-glycoprotein Inhibition to Reverse Multidrug Resistance in Cancer Cell Lines.

Disclaimer: Extensive literature searches did not yield specific data on cell lines sensitive to Norgallopamil treatment or its direct interaction with P-glycoprotein (P-gp). The following application notes and protocols are a general guide for assessing P-gp inhibition using well-characterized cell lines and standard methodologies. These protocols would require adaptation and validation for testing a new compound like this compound.

Introduction

Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, and the overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp or ABCB1) is a primary mechanism. P-gp is an efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3] Identifying and characterizing compounds that can inhibit P-gp is a crucial strategy to overcome MDR. This document provides an overview of cell lines commonly used to study P-gp-mediated MDR and detailed protocols for assessing the P-gp inhibitory potential of test compounds.

P-glycoprotein Expressing Cell Lines

A common approach to studying P-gp-mediated MDR is to use paired cancer cell lines: a parental, drug-sensitive line and a drug-resistant subline that overexpresses P-gp. The resistant sublines are often generated by continuous exposure to a P-gp substrate drug.

Table 1: Commonly Used Cell Lines for P-gp Inhibition Studies

Cell Line PairCancer TypeParental Cell LineResistant SublinePrimary Resistance Inducing Agent
MCF-7 / MCF-7/ADRBreast AdenocarcinomaMCF-7MCF-7/ADR (also known as NCI/ADR-RES)Doxorubicin (Adriamycin)
K562 / K562/ADRChronic Myelogenous LeukemiaK562K562/ADRDoxorubicin (Adriamycin)
KB-3-1 / KB-V1Cervical CarcinomaKB-3-1KB-V1Vinblastine
A2780 / A2780/ADROvarian CarcinomaA2780A2780/ADRDoxorubicin (Adriamycin)

Note: The MCF-7/ADR cell line has been a subject of debate regarding its origin, with some studies suggesting it may not be derived from the MCF-7 parental line.[4] Researchers should verify the genetic background of the cell lines used. It is also important to note that the NCI/ADR-RES cell line, previously known as MCF-7/ADR, has been shown to be a derivative of the OVCAR-8 ovarian cancer cell line.[5]

Quantitative Assessment of P-gp Inhibition

The inhibitory effect of a test compound on P-gp can be quantified by determining its ability to increase the intracellular accumulation of a fluorescent P-gp substrate or to enhance the cytotoxicity of a chemotherapeutic agent in P-gp overexpressing cells.

Table 2: Example IC50 Values for P-gp Inhibitors

CompoundCell LineAssayIC50 Value (µM)
VerapamilMCF-7/ADRRhodamine 123 Accumulation~5-10
Cyclosporin AK562/ADRDoxorubicin Cytotoxicity Reversal~1-5
TariquidarVariousP-gp ATPase Activity~0.02-0.05

These are approximate values from the literature and can vary depending on the specific experimental conditions.

Experimental Protocols

Rhodamine 123 Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123 (Rho123), from P-gp overexpressing cells.[6][7][8]

Materials:

  • Parental and P-gp overexpressing cancer cell lines (e.g., K562 and K562/ADR)

  • Culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Test compound (stock solution in a suitable solvent, e.g., DMSO)

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Seed the parental and resistant cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

  • The next day, remove the culture medium and wash the cells with PBS.

  • Pre-incubate the cells with various concentrations of the test compound or positive control in serum-free medium for 1 hour at 37°C.

  • Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for another 1-2 hours at 37°C.

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular Rho123.

  • Lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Measure the intracellular fluorescence using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Alternatively, for flow cytometry analysis, detach the cells after washing, resuspend in PBS, and analyze the fluorescence intensity.

  • Calculate the fold increase in Rho123 accumulation in the presence of the test compound compared to the untreated control.

Chemosensitization Assay (MTT Assay)

This assay determines the ability of a test compound to reverse the resistance of P-gp overexpressing cells to a chemotherapeutic agent.[9][10]

Materials:

  • Parental and P-gp overexpressing cancer cell lines

  • Culture medium with 10% FBS

  • Chemotherapeutic agent (P-gp substrate, e.g., Doxorubicin, Paclitaxel)

  • Test compound

  • Positive control P-gp inhibitor (e.g., Verapamil)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed the parental and resistant cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

  • Treat the cells with increasing concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of the test compound or positive control.

  • Incubate the plates for 48-72 hours at 37°C.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values of the chemotherapeutic agent in the presence and absence of the test compound. The reversal fold is calculated as the IC50 of the chemotherapeutic agent alone divided by the IC50 in the presence of the test compound.

P-gp ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to drug transport.[11][12][13]

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM DTT, 10 mM MgCl2)

  • ATP

  • Test compound

  • Positive control (e.g., Verapamil, which stimulates ATPase activity)

  • Sodium orthovanadate (a P-gp ATPase inhibitor)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based colorimetric assay)

  • 96-well plates

  • Microplate reader

Protocol:

  • Thaw the P-gp membrane vesicles on ice.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the P-gp membrane vesicles.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate for 20-30 minutes at 37°C.

  • Stop the reaction by adding the colorimetric reagent for Pi detection.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green assay).

  • A parallel set of reactions containing sodium orthovanadate is used to determine the P-gp-specific ATPase activity by subtracting the vanadate-insensitive ATPase activity.

  • Plot the P-gp-specific ATPase activity as a function of the test compound concentration to determine its stimulatory or inhibitory effect.

Visualizations

P_gp_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug (out) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug (in) Drug_in->Pgp Binds Extracellular Extracellular Space ATP ATP ATP->Pgp Hydrolysis Inhibitor P-gp Inhibitor (e.g., this compound) Inhibitor->Pgp Blocks Efflux

Caption: Mechanism of P-gp mediated drug efflux and its inhibition.

Experimental_Workflow cluster_assays P-gp Inhibition Assays cluster_data Data Analysis Cell_Culture Culture P-gp overexpressing and parental cell lines Rho123_Assay Rhodamine 123 Accumulation Assay Cell_Culture->Rho123_Assay MTT_Assay Chemosensitization (MTT) Assay Cell_Culture->MTT_Assay ATPase_Assay P-gp ATPase Activity Assay Fluorescence Measure Intracellular Fluorescence Rho123_Assay->Fluorescence Absorbance_MTT Measure Absorbance (Cell Viability) MTT_Assay->Absorbance_MTT Absorbance_ATPase Measure Absorbance (Inorganic Phosphate) ATPase_Assay->Absorbance_ATPase IC50_Calc Calculate IC50 and Reversal Fold Fluorescence->IC50_Calc Absorbance_MTT->IC50_Calc Absorbance_ATPase->IC50_Calc

Caption: Workflow for assessing P-gp inhibition.

References

Troubleshooting & Optimization

Troubleshooting Norgallopamil solubility in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully dissolving Norgallopamil in culture media for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in culture media a concern?

This compound is the major active metabolite of Gallopamil, a potent L-type calcium channel blocker. Like many hydrophobic drugs, this compound has poor aqueous solubility, which can lead to precipitation when added to aqueous-based cell culture media. This can result in inaccurate dosing, reduced bioavailability in in vitro assays, and potential cytotoxicity from drug crystals.

Q2: What are the general physicochemical properties of this compound?

While specific data for this compound is limited, its parent compound, Gallopamil, provides a useful reference.

PropertyGallopamil DataThis compound (Predicted)
Molecular Formula C₂₈H₄₀N₂O₅C₂₇H₃₈N₂O₅
Molecular Weight 484.63 g/mol ~470.61 g/mol
Solubility in DMSO 95 mg/mL (196.03 mM)[1]Expected to be similar
Storage Store at -20°C for long-term stabilityStore at -20°C

Q3: What is the recommended solvent for preparing a this compound stock solution?

Based on available data for the parent compound Gallopamil and general practices for hydrophobic drugs, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2] Methanol has also been reported for preparing stock solutions of this compound for analytical purposes.

Troubleshooting Guide

This guide addresses common issues encountered when preparing working solutions of this compound in cell culture media.

Problem 1: this compound precipitates immediately upon addition to the culture medium.

  • Cause A: The final concentration of this compound exceeds its solubility limit in the aqueous medium. The aqueous solubility of hydrophobic compounds is significantly lower than in organic solvents like DMSO.

  • Solution A:

    • Optimize the final DMSO concentration: While preparing the working solution, ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5%, to minimize solvent-induced cytotoxicity. However, a slightly higher DMSO concentration (up to 1%) may be necessary to maintain solubility. It is crucial to include a vehicle control (medium with the same final DMSO concentration without the drug) in your experiments to account for any solvent effects.

    • Serial Dilutions: Instead of adding the highly concentrated stock solution directly to the full volume of media, perform serial dilutions. First, dilute the stock solution in a small volume of pre-warmed culture medium and then add this intermediate dilution to the final volume.

    • Slow, Drop-wise Addition: Add the this compound stock solution drop-wise to the pre-warmed culture medium while gently vortexing or swirling. This gradual introduction can prevent localized high concentrations that lead to precipitation.

  • Cause B: Temperature shock. Adding a cold stock solution to warm culture media can decrease the solubility of the compound.

  • Solution B: Allow the this compound stock solution to equilibrate to room temperature before adding it to the pre-warmed (37°C) culture medium.

Problem 2: The culture medium becomes cloudy or hazy over time after adding this compound.

  • Cause A: Delayed precipitation. The compound may initially dissolve but then slowly come out of solution as it equilibrates under culture conditions (e.g., temperature, pH, interaction with media components).

  • Solution A:

    • Reduce the final concentration: The working concentration of this compound may be too high for long-term stability in the culture medium. Try using a lower final concentration.

    • Incorporate a solubilizing agent: For some applications, the use of a small amount of a non-ionic surfactant like Tween® 20 or Pluronic® F-68 in the final culture medium can help maintain the solubility of hydrophobic compounds. However, the compatibility of these agents with your specific cell line and assay must be validated.

    • Prepare fresh working solutions: Prepare the this compound-containing culture medium immediately before use to minimize the time for precipitation to occur.

  • Cause B: Interaction with serum proteins. Components in Fetal Bovine Serum (FBS) can sometimes interact with drugs, leading to precipitation or reduced activity.

  • Solution B:

    • Test in serum-free media: If your experimental design allows, test the solubility of this compound in serum-free medium.

    • Heat-inactivated serum: Ensure you are using heat-inactivated FBS, as this can reduce the activity of certain enzymes and proteins that might interact with the compound.

Experimental Protocols

1. Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline. The final concentration may need to be adjusted based on the specific requirements of your experiment.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Volume (L) * 470.61 g/mol )

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

2. Preparation of a Working Solution of this compound in Culture Medium

This protocol describes the dilution of the DMSO stock solution into the final culture medium.

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile conical tubes

  • Procedure:

    • Determine the final concentration of this compound required for your experiment (e.g., 10 µM).

    • Calculate the volume of the 10 mM stock solution needed. (Volume_stock = (Final Concentration * Final Volume) / Stock Concentration)

    • Ensure the final DMSO concentration will be below 0.5%. If necessary, prepare an intermediate dilution of the stock solution in DMSO.

    • In a sterile conical tube, add the required volume of pre-warmed culture medium.

    • While gently swirling the medium, add the calculated volume of the this compound stock solution drop-wise.

    • Mix the solution thoroughly by gentle inversion or pipetting.

    • Use the freshly prepared medium immediately for your cell culture experiments.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot & Store at -20°C vortex->aliquot add_stock Add Stock Drop-wise aliquot->add_stock Use one aliquot warm_media Pre-warm Culture Medium warm_media->add_stock mix Mix Gently add_stock->mix use_immediately Use Immediately mix->use_immediately troubleshooting_flowchart start This compound Added to Media precipitation Precipitation Occurs? start->precipitation immediate Immediate Precipitation precipitation->immediate Yes, Immediately delayed Delayed Precipitation precipitation->delayed Yes, Over Time no_precipitation Solution is Clear Proceed with Experiment precipitation->no_precipitation No solution_immediate Lower Final Concentration Add Drop-wise to Warm Media Check DMSO % immediate->solution_immediate solution_delayed Lower Final Concentration Prepare Freshly Consider Solubilizing Agent delayed->solution_delayed

References

How to minimize Norgallopamil off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Norgallopamil in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a phenylalkylamine derivative that primarily functions as an L-type calcium channel blocker.[1] Its on-target effect involves the inhibition of calcium ion (Ca2+) influx through these channels in myocardial and vascular smooth muscle cells. This reduction in intracellular calcium leads to decreased myocardial contractility, a slower heart rate, and vasodilation, which are the basis of its therapeutic effects in conditions like angina and hypertension.[1]

Q2: What are the known or potential off-target effects of this compound?

Based on the pharmacological profile of the closely related compound verapamil, this compound may exhibit off-target activity at several other receptors and ion channels. The most significant potential off-target effects include:

  • hERG Potassium Channel Blockade: Phenylalkylamines have been shown to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to delayed cardiac repolarization and an increased risk of arrhythmias.[2][3]

  • Muscarinic Receptor Interaction: There is evidence of interaction with M2 and M3 muscarinic acetylcholine receptors.[4]

  • Adrenergic Receptor Interaction: Potential for binding to alpha-1 and beta-1 adrenergic receptors.

Q3: How can I minimize this compound's off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining accurate and reproducible experimental data. Key strategies include:

  • Dose Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect (L-type calcium channel blockade) while minimizing off-target engagement.

  • Use of Selective Antagonists: In assays where off-target effects are a concern, co-incubation with selective antagonists for potential off-target receptors (e.g., specific muscarinic or adrenergic antagonists) can help isolate the effects of L-type calcium channel blockade.

  • Cell Line Selection: Choose cell lines that have low or no expression of the potential off-target receptors if the experimental question is solely focused on L-type calcium channels.

  • Control Experiments: Always include appropriate controls, such as vehicle-only controls and cells not expressing the target L-type calcium channel, to differentiate on-target from off-target effects.

Troubleshooting Guides

Problem 1: Unexpected changes in cell signaling pathways unrelated to calcium influx.
  • Possible Cause: Off-target interaction with G-protein coupled receptors (GPCRs) such as muscarinic or adrenergic receptors.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Verify the expression of potential off-target receptors (M2, M3, alpha-1, beta-1) in your experimental cell line using techniques like qPCR or western blotting.

    • Competitive Binding Assays: If off-target receptor expression is confirmed, perform competitive binding assays using known selective ligands for those receptors to determine if this compound is competing for the same binding site.

    • Functional Assays with Antagonists: Repeat your experiment in the presence of selective antagonists for the identified off-target receptors. For example, if M3 receptor activation is suspected, use a selective M3 antagonist and observe if the unexpected signaling event is attenuated.

Problem 2: Observed cardiotoxicity or pro-arrhythmic effects in cellular or tissue models.
  • Possible Cause: Blockade of the hERG potassium channel.

  • Troubleshooting Steps:

    • Patch-Clamp Electrophysiology: Directly measure the effect of this compound on hERG channel currents using whole-cell patch-clamp electrophysiology. This will allow for the determination of an IC50 value for hERG blockade.

    • Action Potential Duration Measurement: In cardiac myocyte models, measure the action potential duration (APD) at different concentrations of this compound. A concentration-dependent prolongation of the APD can be indicative of hERG channel blockade.

    • Use of hERG Activators: In functional assays, co-administer a known hERG channel activator to see if it can rescue the observed cardiotoxic phenotype.

Quantitative Data

The following table summarizes the known and potential binding affinities of this compound and the closely related compound Verapamil. This data can be used to guide dose-selection and experimental design to minimize off-target effects.

TargetCompoundAffinity (IC50/Ki)Reference(s)
On-Target
L-type Calcium ChannelVerapamil4.25 nM (Kd)[5]
Potential Off-Targets
hERG Potassium ChannelVerapamil143.0 nM (IC50)[3]
hERG Potassium ChannelVerapamil3.8 µM (IC50)[6][7]
M2 Muscarinic ReceptorGallamineHigh Affinity[4]
M3 Muscarinic ReceptorPancuroniumHigh Affinity[4]
Alpha-1 Adrenergic Receptor-Potential Interaction
Beta-1 Adrenergic Receptor-Potential Interaction

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of L-type Calcium Channel Currents

This protocol is designed to measure the on-target effect of this compound.

  • Cell Preparation: Culture cells expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2) on glass coverslips.

  • Solutions:

    • External Solution (in mM): 135 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH).

    • Internal Solution (in mM): 120 Cs-aspartate, 5 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with CsOH).

  • Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a depolarizing voltage step to 0 mV for 200 ms to elicit L-type calcium currents.

    • Perfuse the cells with increasing concentrations of this compound and record the corresponding current inhibition.

  • Data Analysis:

    • Measure the peak inward current at each this compound concentration.

    • Plot the percentage of current inhibition against the log of the this compound concentration.

    • Fit the data with a Hill equation to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for Off-Target Receptor Interaction

This protocol can be adapted to assess this compound's binding to potential off-target receptors (e.g., muscarinic or adrenergic receptors).

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

  • Assay Buffer: Use a buffer appropriate for the specific receptor being studied (e.g., Tris-HCl with MgCl2 for many GPCRs).

  • Reaction Mixture:

    • Add a known concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-QNB for muscarinic receptors).

    • Add increasing concentrations of unlabeled this compound.

    • Add the cell membrane preparation.

  • Incubation: Incubate the mixture at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding at each this compound concentration by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand).

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Fit the data to a one-site competition model to determine the Ki value for this compound.

Signaling Pathways and Experimental Workflows

On_Target_Signaling_Pathway cluster_membrane This compound This compound L_type_Ca_Channel L-type Calcium Channel (Cav1.2) This compound->L_type_Ca_Channel Ca_Influx Ca2+ Influx Intracellular_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Cell_Membrane Cell Membrane Contraction Decreased Muscle Contraction Intracellular_Ca->Contraction

Caption: On-target signaling pathway of this compound.

Off_Target_hERG_Pathway cluster_membrane This compound This compound hERG_Channel hERG (Kv11.1) Channel This compound->hERG_Channel K_Efflux K+ Efflux Repolarization Delayed Repolarization K_Efflux->Repolarization Cell_Membrane Cell Membrane APD Action Potential Duration Prolongation Repolarization->APD Arrhythmia Increased Risk of Arrhythmia APD->Arrhythmia

Caption: Potential off-target pathway via hERG channel blockade.

Off_Target_Muscarinic_Pathway This compound This compound M2_Receptor M2 Muscarinic Receptor This compound->M2_Receptor Interacts M3_Receptor M3 Muscarinic Receptor This compound->M3_Receptor Gi Gi M2_Receptor->Gi Gq Gq M3_Receptor->Gq AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP Decreased cAMP AC->cAMP IP3_DAG Increased IP3 & DAG PLC->IP3_DAG Downstream_M2 Altered Cardiac Function cAMP->Downstream_M2 Downstream_M3 Altered Smooth Muscle Contraction/Secretion IP3_DAG->Downstream_M3

Caption: Potential off-target pathways via muscarinic receptors.

Off_Target_Adrenergic_Pathway This compound This compound Alpha1_Receptor Alpha-1 Adrenergic Receptor This compound->Alpha1_Receptor Interacts Beta1_Receptor Beta-1 Adrenergic Receptor This compound->Beta1_Receptor Gq_alpha Gq Alpha1_Receptor->Gq_alpha Gs_beta Gs Beta1_Receptor->Gs_beta PLC_alpha Phospholipase C Gq_alpha->PLC_alpha Activates AC_beta Adenylyl Cyclase Gs_beta->AC_beta Activates IP3_DAG_alpha Increased IP3 & DAG PLC_alpha->IP3_DAG_alpha cAMP_beta Increased cAMP AC_beta->cAMP_beta Downstream_Alpha1 Altered Smooth Muscle Contraction IP3_DAG_alpha->Downstream_Alpha1 Downstream_Beta1 Altered Cardiac Contractility & Rate cAMP_beta->Downstream_Beta1

Caption: Potential off-target pathways via adrenergic receptors.

Experimental_Workflow Start Start: Observe Unexpected Experimental Outcome Hypothesis Hypothesize Off-Target Effect Start->Hypothesis Literature Literature Review: Identify Potential Off-Targets (e.g., hERG, Muscarinic, Adrenergic) Hypothesis->Literature Expression Verify Off-Target Expression in Model System (qPCR, Western Blot) Literature->Expression Binding_Assay Perform Radioligand Binding Assay Expression->Binding_Assay Functional_Assay Perform Functional Assay (e.g., Patch-Clamp, Signaling Assay) Expression->Functional_Assay Confirm Confirm Off-Target Interaction? Binding_Assay->Confirm Functional_Assay->Confirm Confirm->Start No, Re-evaluate Optimize Optimize Experiment: - Lower this compound Dose - Use Selective Antagonist - Change Cell Line Confirm->Optimize Yes End End: Minimized Off-Target Effects Optimize->End

Caption: Troubleshooting workflow for this compound off-target effects.

References

Technical Support Center: Overcoming Norgallopamil Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Norgallopamil and resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line shows increasing resistance to this compound. What is the likely mechanism?

A1: The primary mechanism of acquired resistance to this compound, a verapamil analog, is likely multidrug resistance (MDR). This is most commonly caused by the overexpression of the ATP-binding cassette (ABC) transporter protein, P-glycoprotein (P-gp/MDR1).[1][2][3] P-gp functions as an efflux pump, actively removing this compound and other chemotherapeutic agents from the cell, thereby reducing their intracellular concentration and cytotoxic effect.

Q2: How can I confirm that P-glycoprotein is responsible for the observed resistance?

A2: You can confirm P-gp-mediated resistance through several experimental approaches:

  • Western Blotting: Detects the overexpression of P-gp in your resistant cell line compared to the parental, sensitive cell line.

  • Immunofluorescence: Visually confirms the increased presence and localization of P-gp on the cell membrane.

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123. Resistant cells will show lower intracellular fluorescence compared to sensitive cells. This efflux can be inhibited by known P-gp inhibitors like Verapamil.

Q3: What strategies can I employ in my experiments to overcome this compound resistance?

A3: To overcome this compound resistance, you can use a chemosensitizing agent that inhibits P-gp function. This compound itself, and its analogs like Verapamil, can act as competitive inhibitors of P-gp, thereby increasing the intracellular concentration of other co-administered cytotoxic drugs.[1][2][4]

Q4: Are there analogs of this compound that are more potent at reversing multidrug resistance?

A4: Yes, studies on Verapamil analogs have shown that certain structural modifications can enhance MDR reversal activity while reducing cardiovascular side effects. For instance, some analogs exhibit higher potency in reversing resistance to drugs like doxorubicin and colchicine.[1][4] While specific data for this compound analogs is limited, it is a promising area of research.

Q5: Can this compound be used in combination with other chemotherapeutic agents to combat resistance?

A5: Yes, this compound can be used as a chemosensitizer in combination with other anticancer drugs that are substrates of P-gp. By inhibiting P-gp, this compound can restore the sensitivity of resistant cells to these agents.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in my cell line.

Possible Cause Troubleshooting Step
Cell line heterogeneityPerform single-cell cloning to establish a homogenous population.
Contamination (e.g., Mycoplasma)Regularly test for and treat any contamination.
Inconsistent cell seeding densityEnsure accurate and consistent cell counting and seeding for each experiment.
Variability in drug preparationPrepare fresh drug dilutions for each experiment from a validated stock solution.
Fluctuations in incubator conditions (CO2, temperature, humidity)Monitor and calibrate incubator settings regularly.

Problem 2: Failure to establish a this compound-resistant cell line.

Possible Cause Troubleshooting Step
Drug concentration is too high, causing excessive cell death.Start with a low concentration (e.g., IC20) and gradually increase the dose as cells adapt.
Insufficient duration of drug exposure.Continue the selection process for an extended period (several months may be necessary).
The parental cell line has low potential to develop resistance.Try a different cell line known to be prone to developing MDR.

Problem 3: Co-treatment with this compound does not effectively sensitize resistant cells to another chemotherapeutic drug.

| Possible Cause | Troubleshooting Step | | The other drug is not a substrate of P-glycoprotein. | Verify in the literature if the drug is transported by P-gp. | | The concentration of this compound is too low to inhibit P-gp effectively. | Perform a dose-response experiment to determine the optimal concentration of this compound for chemosensitization. | | The resistance mechanism is not solely dependent on P-gp. | Investigate other potential resistance mechanisms, such as alterations in drug targets or activation of alternative survival pathways. |

Quantitative Data Summary

The following table provides an example of the expected change in the half-maximal inhibitory concentration (IC50) for a cytotoxic drug (e.g., Doxorubicin) in a sensitive parental cell line versus a derived resistant cell line, and the effect of co-treatment with this compound.

Disclaimer: The following data is illustrative and intended to demonstrate the expected experimental outcomes. Actual values will vary depending on the cell line and experimental conditions.

Cell LineTreatmentDoxorubicin IC50 (nM)Fold Resistance
Parental Sensitive (e.g., K562)Doxorubicin alone501
Resistant (e.g., K562/ADR)Doxorubicin alone200040
Resistant (e.g., K562/ADR)Doxorubicin + this compound (5 µM)1002

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line

This protocol describes a general method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.[5][6][7]

  • Determine the initial IC50: Culture the parental cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the this compound concentration in a stepwise manner (e.g., by 1.5 to 2-fold).

  • Monitoring and Maintenance: At each step, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Cryopreservation: It is crucial to cryopreserve cells at each stage of resistance development.

  • Confirmation of Resistance: After several months of continuous culture, the resistance of the cell line should be confirmed by determining the new IC50 of this compound and comparing it to the parental cell line. A significant increase in the IC50 value indicates the successful establishment of a resistant cell line.

Protocol 2: P-glycoprotein Functional Assay using Rhodamine 123

This protocol assesses the function of P-gp by measuring the efflux of the fluorescent substrate Rhodamine 123.

  • Cell Seeding: Seed both the parental sensitive and the resistant cell lines in a 96-well plate at an appropriate density.

  • Drug Treatment: Treat the cells with a low concentration of Rhodamine 123 in the presence or absence of this compound (or a known P-gp inhibitor like Verapamil as a positive control).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Washing: Gently wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity between the sensitive and resistant cells. Resistant cells are expected to have lower fluorescence due to increased efflux of Rhodamine 123. Co-treatment with this compound should increase the fluorescence in resistant cells, indicating inhibition of P-gp.

Visualizations

MDR_Pathway cluster_cell Cancer Cell cluster_extracellular Extracellular Space Pgp P-glycoprotein (P-gp) Norgallopamil_out This compound Pgp->Norgallopamil_out Efflux Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux Norgallopamil_in This compound (intracellular) Norgallopamil_in->Pgp Binds to and is effluxed by P-gp Drug_in Chemotherapeutic Drug (intracellular) Drug_in->Pgp Binds to and is effluxed by P-gp Norgallopamil_out->Norgallopamil_in Enters Cell Drug_out->Drug_in Enters Cell

Caption: P-gp mediated multidrug resistance mechanism.

Reversal_Workflow start Start with this compound-Resistant Cell Line co_treatment Co-treat with this compound and Chemotherapeutic Drug start->co_treatment inhibition This compound inhibits P-glycoprotein co_treatment->inhibition accumulation Increased intracellular accumulation of Chemotherapeutic Drug inhibition->accumulation apoptosis Induction of Apoptosis / Cell Death accumulation->apoptosis end Overcoming of Drug Resistance apoptosis->end

Caption: Workflow for overcoming resistance with this compound.

References

Refining Norgallopamil incubation periods for specific assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Norgallopamil in specific assays. The following information is intended for researchers, scientists, and drug development professionals to refine incubation periods and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent L-type calcium channel blocker. It exerts its effects by binding to the alpha-1 subunit of the L-type calcium channel, preventing the influx of calcium ions into the cell. This reduction in intracellular calcium concentration leads to smooth muscle relaxation and a decrease in cardiac muscle contraction.

Q2: How does this compound inhibit P-glycoprotein (P-gp)?

A2: this compound is also known to be an inhibitor of P-glycoprotein (P-gp), a drug efflux pump that is a member of the ATP-binding cassette (ABC) transporter family. It is believed to inhibit P-gp by directly binding to the transporter, thereby competitively or non-competitively inhibiting the binding and/or transport of P-gp substrates. This inhibition leads to an increased intracellular concentration of co-administered P-gp substrates.

Q3: Why is the incubation period with this compound a critical parameter in our assays?

A3: The incubation period is critical because it can significantly impact the observed potency (e.g., IC50 value) of this compound. For its action on L-type calcium channels, the binding kinetics can be time-dependent. For P-gp inhibition, a sufficient incubation period is required for this compound to effectively interact with the transporter and inhibit its function. Inconsistent or suboptimal incubation times can lead to high variability and inaccurate results.

Troubleshooting Guides

Calcium Influx Assays

Issue 1: High variability in IC50 values for this compound.

  • Possible Cause: Inconsistent pre-incubation time with this compound before initiating calcium influx.

  • Troubleshooting Tip: Standardize the pre-incubation time across all experiments. We recommend a pre-incubation period of 15 to 30 minutes to allow for adequate binding of this compound to the L-type calcium channels. For your specific cell type and experimental conditions, it is crucial to perform a time-course experiment to determine the optimal pre-incubation time.

Issue 2: Weaker than expected inhibition by this compound.

  • Possible Cause 1: The incubation period is too short for this compound to reach its binding site and exert its inhibitory effect.

  • Troubleshooting Tip 1: Increase the pre-incubation time. As illustrated in the table below, the apparent potency of an inhibitor can increase with longer pre-incubation times.

  • Possible Cause 2: The concentration of the stimulating agent (e.g., KCl) is too high, leading to an overwhelming calcium influx that masks the inhibitory effect of this compound.

  • Troubleshooting Tip 2: Optimize the concentration of your stimulating agent to achieve a robust but submaximal response. This will increase the sensitivity of the assay to inhibition.

P-glycoprotein (P-gp) Inhibition Assays

Issue 1: Incomplete inhibition of P-gp mediated efflux.

  • Possible Cause: Insufficient incubation time for this compound to effectively inhibit P-gp.

  • Troubleshooting Tip: Similar to calcium influx assays, a standardized pre-incubation period is crucial. For P-gp inhibition assays, a pre-incubation time of 30 to 60 minutes is generally recommended. Perform a time-course experiment to determine the optimal pre-incubation for your specific cell line and substrate.

Issue 2: High background fluorescence in the Rhodamine 123 efflux assay.

  • Possible Cause: Inadequate washing steps after loading the cells with Rhodamine 123.

  • Troubleshooting Tip: Ensure thorough washing of the cells with ice-cold buffer after the dye-loading step to remove any extracellular Rhodamine 123.

Data Presentation

Illustrative Impact of Pre-incubation Time on Inhibitor Potency

The following table provides an example of how pre-incubation time can affect the IC50 values of different types of inhibitors. While this data is not specific to this compound, it illustrates a common principle in pharmacology.

Compound TypePre-incubation Time (minutes)IC50 (nM)
Reversible, Fast-Binding 5100
1595
3098
60102
Reversible, Slow-Binding 5500
15250
30120
60105
Irreversible/Covalent 51000
15500
30200
6080

Note: This is hypothetical data provided for illustrative purposes.

Experimental Protocols

Protocol 1: Calcium Influx Assay Using a Fluorescent Plate Reader
  • Cell Plating: Seed cells expressing L-type calcium channels in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Incubate the plate at room temperature for the desired pre-incubation time (e.g., 15, 30, or 60 minutes).

  • Calcium Influx Measurement:

    • Place the plate in a fluorescent plate reader equipped with an automated injection system.

    • Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for approximately 20 seconds.

    • Inject a stimulating agent (e.g., KCl solution to a final concentration of 50 mM) into each well.

    • Continue recording the fluorescence for at least 60 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of the vehicle control.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay Using Rhodamine 123 Efflux
  • Cell Plating: Seed cells overexpressing P-gp (e.g., MDCK-MDR1) and the parental cell line (e.g., MDCK) in a 24-well plate.

  • This compound Pre-incubation:

    • Prepare different concentrations of this compound in transport buffer (e.g., HBSS with 10 mM HEPES).

    • Wash the cells once with the transport buffer.

    • Add the this compound solutions to the cells and pre-incubate at 37°C for the desired time (e.g., 30 or 60 minutes).

  • Rhodamine 123 Loading and Efflux:

    • To the wells already containing this compound, add Rhodamine 123 to a final concentration of 5 µM.

    • Incubate the plate at 37°C for 60 minutes to allow for Rhodamine 123 accumulation and efflux.

  • Washing:

    • Aspirate the medium containing Rhodamine 123 and this compound.

    • Wash the cells three times with ice-cold PBS to stop the efflux and remove extracellular dye.

  • Cell Lysis:

    • Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • Incubate for 10 minutes at room temperature with gentle shaking.

  • Fluorescence Measurement:

    • Transfer the cell lysates to a 96-well black plate.

    • Measure the fluorescence intensity using a plate reader with excitation at 485 nm and emission at 525 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells (lysis buffer only).

    • Calculate the percent inhibition of Rhodamine 123 efflux by comparing the fluorescence in this compound-treated cells to the vehicle-treated control.

    • Plot the percent inhibition against the this compound concentration to determine the IC50 value.

Visualizations

Calcium_Signaling_Pathway extracellular Extracellular Space membrane LTCC L-type Ca²⁺ Channel intracellular Intracellular Space This compound This compound This compound->LTCC Inhibits Ca_in Ca²⁺ Influx LTCC->Ca_in Mediates Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_in->Cellular_Response Triggers

Caption: this compound inhibits L-type calcium channels.

Pgp_Inhibition_Workflow start Start seed_cells Seed P-gp expressing cells start->seed_cells pre_incubate Pre-incubate with this compound seed_cells->pre_incubate add_substrate Add P-gp substrate (e.g., Rhodamine 123) pre_incubate->add_substrate incubate_efflux Incubate for efflux add_substrate->incubate_efflux wash Wash cells incubate_efflux->wash lyse Lyse cells wash->lyse measure Measure intracellular substrate lyse->measure analyze Analyze data (Calculate IC50) measure->analyze end End analyze->end

Caption: P-glycoprotein inhibition assay workflow.

Norgallopamil Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation pathways of Norgallopamil and strategies to mitigate them during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is understanding its stability crucial?

A1: this compound is the major active metabolite of Gallopamil, a calcium channel blocker. As a pharmacologically active compound, ensuring its stability during development, formulation, and storage is critical for maintaining its efficacy and safety. Degradation can lead to a loss of potency and the formation of potentially harmful impurities.

Q2: What are the primary environmental factors that can lead to the degradation of this compound?

A2: Like many pharmaceutical compounds, this compound is susceptible to degradation from several factors, including:

  • pH: Exposure to acidic or basic conditions can catalyze hydrolysis.

  • Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation pathways.

Q3: What are the likely degradation pathways of this compound?

A3: Based on its chemical structure, which includes ether and amine functionalities, this compound is primarily susceptible to O-demethylation and N-dealkylation. Under forced degradation conditions, other pathways such as oxidation of the amine group may also occur.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of this compound potency in solution over a short period. pH instability: The pH of your solution may be promoting hydrolysis.Buffer your solutions to a neutral pH (around 7.0-7.4). If your experiment requires acidic or basic conditions, prepare fresh solutions immediately before use and minimize exposure time.
Appearance of unknown peaks in chromatograms. Oxidative degradation: Your solvent or reagents may contain peroxides, or the sample may have been exposed to air for an extended period.Use high-purity, peroxide-free solvents. Degas your solvents and mobile phases. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.
Inconsistent results between experiments conducted on different days. Photodegradation: The sample may be sensitive to light, and variations in ambient light exposure could be affecting its stability.Protect your samples from light by using amber vials or wrapping them in aluminum foil. Minimize exposure to direct light during sample preparation and analysis.
Significant degradation observed even under mild conditions. Presence of metal ion catalysts: Trace metal ions in your buffers or reagents can catalyze degradation reactions.Use high-purity water and reagents. Consider the use of a chelating agent like EDTA at a low concentration if metal ion contamination is suspected.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[1]

1. Acid and Base Hydrolysis:

  • Objective: To investigate the susceptibility of this compound to acid and base-catalyzed hydrolysis.

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For acid hydrolysis, mix an aliquot of the stock solution with 0.1 N Hydrochloric Acid.

    • For base hydrolysis, mix an aliquot of the stock solution with 0.1 N Sodium Hydroxide.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acid sample, and HCl for the base sample), and dilute it to a suitable concentration for analysis.

    • Analyze the samples by a stability-indicating HPLC method.

2. Oxidative Degradation:

  • Objective: To assess the stability of this compound in the presence of an oxidizing agent.

  • Protocol:

    • Prepare a 1 mg/mL stock solution of this compound.

    • Mix an aliquot of the stock solution with a solution of 3% Hydrogen Peroxide.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation over a set period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for analysis.

    • Analyze the samples by HPLC.

3. Photodegradation:

  • Objective: To determine the photosensitivity of this compound.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound.

    • Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • After the exposure period, dilute both the exposed and control samples for analysis.

    • Analyze the samples by HPLC.

4. Thermal Degradation:

  • Objective: To evaluate the effect of high temperature on this compound stability.

  • Protocol:

    • Place solid this compound powder in a controlled temperature oven (e.g., 80°C).

    • Prepare a solution of this compound (1 mg/mL) and place it in the same oven.

    • Maintain the samples at the elevated temperature for a specified duration (e.g., 24, 48, 72 hours).

    • At each time point, remove a sample, allow it to cool to room temperature, and prepare it for analysis.

    • Analyze the samples by HPLC.

Data Presentation

Table 1: Summary of this compound Degradation Under Various Stress Conditions

Stress Condition Duration Temperature % this compound Degraded Number of Degradants Major Degradant Peak Area (%)
0.1 N HCl24 hours60°C[Insert Data][Insert Data][Insert Data]
0.1 N NaOH24 hours60°C[Insert Data][Insert Data][Insert Data]
3% H₂O₂24 hoursRoom Temp[Insert Data][Insert Data][Insert Data]
Photolytic1.2 million lux hrsRoom Temp[Insert Data][Insert Data][Insert-Data]
Thermal (Solid)72 hours80°C[Insert Data][Insert Data][Insert Data]
Thermal (Solution)72 hours80°C[Insert Data][Insert Data][Insert Data]

Visualizations

Hypothesized Degradation Pathways of this compound

Norgallopamil_Degradation cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolytic Photodegradation This compound This compound O_Demethylated O-Demethylated This compound This compound->O_Demethylated H⁺ / OH⁻ N_Oxide This compound N-Oxide This compound->N_Oxide [O] Photodegradant Various Photodegradants This compound->Photodegradant hν (UV/Vis)

Caption: Hypothesized degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) start->stress sampling Sample at Time Points stress->sampling neutralize Neutralize/Quench Reaction sampling->neutralize dilute Dilute for Analysis neutralize->dilute hplc Stability-Indicating HPLC Analysis dilute->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end End: Stability Profile data->end

References

Technical Support Center: Norgallopamil Concentration Adjustments for Different Cell Densities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Norgallopamil in cell-based assays, with a specific focus on adjusting concentrations for varying cell densities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a calcium channel blocker that specifically targets L-type calcium channels. By inhibiting these channels, it blocks the influx of calcium ions (Ca2+) into the cell. This disruption of calcium signaling can affect various cellular processes, including cell proliferation, contraction, and secretion. In the context of cancer research, this compound is often investigated for its potential to inhibit cancer cell growth and to reverse multidrug resistance.

Q2: How does cell density affect the IC50 value of this compound?

Cell density is a critical parameter in cell-based assays and can significantly influence the apparent half-maximal inhibitory concentration (IC50) of a compound.[1][2] Generally, higher cell densities can lead to an increase in the IC50 value, meaning a higher concentration of the drug is required to achieve the same level of inhibition. This phenomenon, known as density-dependent chemoresistance, can be attributed to several factors, including:

  • Increased cell-cell contact: This can activate signaling pathways that promote cell survival.

  • Altered drug availability: At high densities, the effective concentration of the drug per cell may be reduced.

  • Secretion of growth factors and cytokines: Dense cultures can accumulate secreted factors that promote proliferation and survival, counteracting the inhibitory effects of the drug.[3]

  • Changes in the cellular microenvironment: This can include alterations in pH and nutrient availability.

Therefore, it is crucial to consider and optimize cell seeding density when determining the IC50 of this compound.

Q3: Should I use the same this compound concentration for different cell lines?

No, the optimal concentration of this compound will likely vary between different cell lines. Cell lines exhibit varying sensitivities to drugs due to differences in their genetic makeup, expression levels of the drug target (L-type calcium channels), and activity of drug resistance mechanisms. It is always recommended to perform a dose-response experiment to determine the IC50 for each specific cell line.

Q4: How can this compound reverse multidrug resistance (MDR)?

This compound is known to be an inhibitor of P-glycoprotein (P-gp/MDR1), a key ATP-binding cassette (ABC) transporter responsible for effluxing a wide range of anticancer drugs from the cell. By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered chemotherapeutic agents, thereby restoring their efficacy in resistant cancer cells.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound and varying cell densities.

Problem Possible Cause(s) Suggested Solution(s)
High variability in IC50 values between experiments. Inconsistent cell seeding density.Ensure accurate cell counting and consistent seeding density across all experiments. Use a hemocytometer or an automated cell counter.
Cell passage number.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic changes.
Edge effects in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media.
IC50 value is significantly higher than expected from the literature. High cell seeding density.Optimize the cell seeding density. Perform a preliminary experiment to determine the optimal density where cells are healthy and in the exponential growth phase throughout the assay.
Cell line is resistant to this compound.Investigate the expression levels of L-type calcium channels and P-glycoprotein in your cell line.
Inaccurate drug concentration.Ensure proper stock solution preparation and serial dilutions. Verify the stability of this compound under your experimental conditions.
Cells are detaching or showing signs of stress at low this compound concentrations. Low cell seeding density.Cells seeded too sparsely may be more susceptible to stress. Determine a minimum viable seeding density for your cell line.
Toxicity of the vehicle (e.g., DMSO).Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level for your cells. Run a vehicle-only control.
Inconsistent results when testing this compound in combination with other drugs. Altered chemoresistance due to cell density.The effect of this compound on multidrug resistance can be density-dependent. Optimize and maintain a consistent cell density for all combination studies.

Data Presentation

The following tables provide an illustrative example of how this compound's IC50 value can vary with cell seeding density in different cancer cell lines. Note: This data is for illustrative purposes only and users should determine these values experimentally for their specific cell lines and conditions.

Table 1: Illustrative IC50 Values of this compound at Different Seeding Densities

Cell LineSeeding Density (cells/well in 96-well plate)Illustrative IC50 (µM)
MCF-7 (Breast Cancer) 2,0008.5
5,00015.2
10,00028.9
A549 (Lung Cancer) 2,00012.3
5,00022.1
10,00040.5
U-87 MG (Glioblastoma) 3,0007.9
7,50014.5
15,00026.8

Experimental Protocols

Protocol: Determination of Cell Density-Dependent IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines the steps to investigate the effect of cell density on the cytotoxic activity of this compound.

Materials:

  • This compound hydrochloride

  • Cell line(s) of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Culture: Culture cells in appropriate complete medium until they reach 70-80% confluency.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform an accurate cell count.

    • Prepare cell suspensions at three different densities (e.g., low, medium, and high). The optimal densities should be determined empirically for each cell line but can start in the range of 2,000 to 20,000 cells/well for a 96-well plate.

    • Seed 100 µL of each cell suspension into separate sets of wells in a 96-well plate. Include wells for untreated controls and vehicle controls for each density.

    • Incubate the plates for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations. It is advisable to perform a preliminary experiment to determine the approximate range of effective concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Add fresh medium with the corresponding concentration of DMSO to the vehicle control wells and fresh medium to the untreated control wells.

    • Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of this compound concentration for each seeding density.

    • Determine the IC50 value for each density using non-linear regression analysis (e.g., sigmoidal dose-response curve).

Mandatory Visualizations

Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Calcium Channel This compound->L_type_Ca_Channel Inhibits P_gp P-glycoprotein (MDR1) This compound->P_gp Inhibits Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca Intracellular Ca2+ Ca_Influx->Intracellular_Ca Calmodulin Calmodulin Intracellular_Ca->Calmodulin CaMK CaM Kinases Calmodulin->CaMK CREB CREB CaMK->CREB Gene_Expression Gene Expression (Proliferation, Survival) CREB->Gene_Expression Drug_Efflux Drug Efflux P_gp->Drug_Efflux Chemo_Drug Chemotherapeutic Drug Chemo_Drug->P_gp

This compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis start Start cell_culture Cell Culture (70-80% Confluency) start->cell_culture cell_harvest Harvest & Count Cells cell_culture->cell_harvest seed_plates Seed 96-well Plates (Low, Medium, High Density) cell_harvest->seed_plates prepare_drug Prepare this compound Serial Dilutions treat_cells Treat Cells with this compound (48-72 hours) seed_plates->treat_cells prepare_drug->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate analyze_data Calculate % Viability & Determine IC50 read_plate->analyze_data end End analyze_data->end

Workflow for determining cell density-dependent IC50.

Troubleshooting_Logic start Inconsistent IC50 Results check_density Was Cell Seeding Density Consistent? start->check_density check_passage Was Cell Passage Number Consistent? check_density->check_passage Yes solution_density Solution: Standardize Cell Counting & Seeding check_density->solution_density No check_edge Were Edge Wells Avoided? check_passage->check_edge Yes solution_passage Solution: Use Cells within a Defined Passage Range check_passage->solution_passage No solution_edge Solution: Fill Edge Wells with PBS/Media check_edge->solution_edge No end Consistent Results check_edge->end Yes solution_density->check_passage solution_passage->check_edge solution_edge->end

Troubleshooting logic for inconsistent IC50 values.

References

Validation & Comparative

Norgallopamil vs. Verapamil for P-glycoprotein Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Norgallopamil and Verapamil as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance. While Verapamil is a well-characterized P-gp inhibitor frequently used as a benchmark in experimental settings, quantitative data for this compound is less prevalent in publicly available literature. This guide summarizes the existing experimental data for Verapamil and provides a qualitative comparison for this compound, alongside detailed experimental methodologies and pathway visualizations.

Data Presentation: Quantitative Comparison of P-glycoprotein Inhibition

Direct comparative studies providing IC50 values for both this compound and Verapamil under identical experimental conditions are scarce. However, extensive research has been conducted on Verapamil, establishing its potency as a P-gp inhibitor across various cell lines and experimental systems. For this compound, a metabolite of Gallopamil, it is suggested that its inhibitory activity may be comparable to or slightly less potent than its parent compound and Verapamil. One study indicated that metabolites of verapamil, such as norverapamil, have comparable inhibitory abilities to the parent compound.

Table 1: P-glycoprotein Inhibitory Activity of Verapamil

Cell Line / SystemSubstrateIC50 (µM)Reference
P-gp Membrane VesiclesN-methylquinidine (NMQ)3.9[1]
L-MDR1 CellsCalcein-AMWeak Inhibition[2]
Caco-2 CellsTalinololNot specified, used at 50-1000 µM[3]
K562/ADR CellsN/A (P-gp Expression)15 (concentration used)[4]
P-gp ATPase AssayATPNot an IC50, stimulates ATPase[5]

Mechanism of Action: P-glycoprotein Inhibition

Both Verapamil and likely this compound are considered first-generation P-gp inhibitors. They are thought to act primarily as competitive substrates for the transporter. By binding to the same drug-binding sites as other therapeutic agents, they competitively inhibit the efflux of these substrates from the cell. This leads to an increased intracellular concentration of the co-administered drug, thereby enhancing its efficacy, particularly in multidrug-resistant cells that overexpress P-gp. Verapamil has also been shown to decrease the expression of P-gp at the mRNA level, suggesting a dual mechanism of action.[4]

P_glycoprotein_Inhibition cluster_cell Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Pgp P-glycoprotein (P-gp) Drug_out Drug Substrate Pgp->Drug_out Efflux ADP ADP + Pi Drug_in Drug Substrate Drug_in->Pgp Binds to P-gp Inhibitor Verapamil / this compound Inhibitor->Pgp Competitively Binds ATP ATP ATP->Pgp Energy Source

Figure 1. Mechanism of competitive P-gp inhibition.

Experimental Protocols

A common method to assess P-gp inhibition is the Rhodamine 123 (Rho123) efflux assay. Rho123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rho123 is actively pumped out, resulting in low intracellular fluorescence. The addition of a P-gp inhibitor blocks this efflux, leading to an accumulation of Rho123 and a corresponding increase in fluorescence, which can be quantified.

Rhodamine 123 Efflux Assay Protocol

1. Cell Culture:

  • Culture P-gp overexpressing cells (e.g., K562/DOX, MCF-7/ADR) and their parental non-resistant cell line in appropriate culture medium.

  • Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

2. Rhodamine 123 Loading:

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells with a loading solution containing Rhodamine 123 (e.g., 5 µM) for a specified time (e.g., 30-60 minutes) at 37°C to allow for intracellular accumulation.

3. P-gp Inhibition and Efflux:

  • After loading, wash the cells with cold PBS to remove extracellular Rho123.

  • Add fresh, pre-warmed medium containing different concentrations of the test inhibitor (this compound or Verapamil). Include a positive control (e.g., a known concentration of Verapamil) and a negative control (medium without inhibitor).

  • Incubate for a defined efflux period (e.g., 60-120 minutes) at 37°C.

4. Measurement of Intracellular Rhodamine 123:

  • Following the efflux period, wash the cells with cold PBS.

  • Lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Measure the fluorescence of the cell lysates using a fluorescence plate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

5. Data Analysis:

  • Calculate the percentage of Rho123 accumulation for each inhibitor concentration relative to the control cells.

  • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Culture P-gp overexpressing and parental cells Seeding 2. Seed cells in 96-well plates Cell_Culture->Seeding Rho123_Loading 3. Load cells with Rhodamine 123 Seeding->Rho123_Loading Inhibitor_Incubation 4. Incubate with inhibitors (this compound/Verapamil) Rho123_Loading->Inhibitor_Incubation Efflux 5. Allow for P-gp mediated efflux Inhibitor_Incubation->Efflux Fluorescence_Measurement 6. Measure intracellular fluorescence Efflux->Fluorescence_Measurement IC50_Calculation 7. Calculate IC50 values Fluorescence_Measurement->IC50_Calculation

Figure 2. Workflow for Rhodamine 123 efflux assay.

Conclusion

Verapamil is a well-established, first-generation P-glycoprotein inhibitor with a considerable body of research supporting its activity. It serves as a valuable tool and positive control in P-gp inhibition studies. While this compound, as a metabolite of the structurally similar Gallopamil, is presumed to have P-gp inhibitory properties, there is a notable lack of specific quantitative data in the scientific literature to definitively compare its potency to Verapamil. Researchers and drug development professionals should consider Verapamil as the more characterized agent for P-gp inhibition studies. Further research is warranted to elucidate the specific inhibitory profile of this compound and to enable direct comparisons with other P-gp modulators.

References

A Comparative Analysis of the Efficacy of Norgallopamil and Gallopamil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Norgallopamil and Gallopamil, focusing on their efficacy as calcium channel blockers. While Gallopamil is a well-characterized therapeutic agent, data directly comparing its efficacy to its primary metabolite, this compound, is notably scarce in publicly available scientific literature. This document summarizes the existing experimental data for Gallopamil, clarifies the metabolic relationship between the two molecules, and provides detailed experimental protocols relevant to the assessment of calcium channel blocker activity.

Introduction to Gallopamil and this compound

Gallopamil is a phenylalkylamine derivative and a potent calcium channel blocker.[1] It is recognized for its antiarrhythmic and vasodilator properties.[1] this compound is the major metabolite of Gallopamil, formed through the process of N-dealkylation.[2] While the presence of this compound in plasma following Gallopamil administration is well-documented, its own pharmacological activity and contribution to the therapeutic effects of Gallopamil are not extensively studied.[3] One study on the metabolism of Gallopamil suggested that its metabolites had no significant relevance to its pharmacodynamic action.[2]

Efficacy of Gallopamil: A Data-Driven Overview

Clinical and preclinical studies have established the efficacy of Gallopamil in various cardiovascular conditions. The following tables summarize key quantitative data from these studies.

Table 1: Electrophysiological Effects of Gallopamil in Humans
ParameterControlGallopamil (0.03 mg/kg i.v.)p-value
AV Node Conduction Time (A-H interval, ms)88.5 ± 20.0102.5 ± 22.6< 0.05
Effective Refractory Period of AV Node (ms)266.7 ± 72.6380.0 ± 112.7< 0.05

Data from a study comparing the electrophysiological effects of different Ca-antagonists. The data indicates that Gallopamil significantly prolongs the atrioventricular (AV) node conduction time and the effective refractory period of the AV node.[3]

Table 2: Hemodynamic Effects of Intravenous Gallopamil in Patients with Stable Angina
ParameterBaselineAfter Gallopamil (3 mg i.v.)p-value
Left Ventricular Peak Systolic Pressure (mmHg)134 ± 12125 ± 13< 0.005
Peak Positive dP/dt (mmHg/s)1828 ± 3341702 ± 304< 0.002
Maximal Velocity of Contractile Element (Vcemax, s⁻¹)51 ± 1143 ± 5< 0.001
Time Constant of Isovolumetric Relaxation (t-constant, ms)38 ± 834 ± 7< 0.01

This table summarizes the acute effects of intravenous Gallopamil on left ventricular function, demonstrating a moderate afterload reduction and a slight negative inotropic effect, with an improvement in early relaxation.[4]

This compound: The Metabolite Perspective

This compound is the primary plasma and urine metabolite of Gallopamil.[2] Following oral administration of Gallopamil, both the parent drug and this compound can be detected in the plasma, with peak concentrations reached at approximately 2 hours.[3] Despite being a major metabolite, there is a significant lack of published research focusing on the independent pharmacological efficacy of this compound. This absence of data prevents a direct quantitative comparison with Gallopamil.

Signaling Pathways and Metabolism

The therapeutic effects of Gallopamil are primarily mediated through its interaction with L-type calcium channels. The following diagrams illustrate the mechanism of action and the metabolic conversion of Gallopamil to this compound.

cluster_membrane Cell Membrane L_type_Ca_channel L-type Calcium Channel Ca_ion_intracellular Ca²⁺ (intracellular) L_type_Ca_channel->Ca_ion_intracellular Gallopamil Gallopamil Gallopamil->Inhibition Ca_ion_extracellular Ca²⁺ (extracellular) Ca_ion_extracellular->L_type_Ca_channel Influx Smooth_muscle_contraction Smooth Muscle Contraction / Cardiac Muscle Contraction Ca_ion_intracellular->Smooth_muscle_contraction Inhibition->L_type_Ca_channel

Mechanism of Action of Gallopamil

Gallopamil Gallopamil Metabolism Hepatic N-dealkylation Gallopamil->Metabolism This compound This compound Metabolism->this compound

Metabolic Conversion of Gallopamil

Experimental Protocols

To facilitate further research and comparative studies, a detailed methodology for assessing the efficacy of a calcium channel blocker like Gallopamil is provided below.

In Vitro Assessment of Negative Inotropic Effects

Objective: To determine the concentration-dependent negative inotropic effect of a test compound on isolated cardiac tissue.

Experimental Workflow:

Animal_model Animal Model (e.g., Rabbit) Heart_isolation Heart Isolation and Papillary Muscle Dissection Animal_model->Heart_isolation Organ_bath Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) Heart_isolation->Organ_bath Stimulation Electrical Stimulation (e.g., 1 Hz) Organ_bath->Stimulation Force_transducer Connection to Isometric Force Transducer Organ_bath->Force_transducer Data_acquisition Data Acquisition System Force_transducer->Data_acquisition Baseline Baseline Contractile Force Recording Data_acquisition->Baseline Data_analysis Data Analysis (Concentration-Response Curve) Data_acquisition->Data_analysis Compound_addition Cumulative Addition of Test Compound (e.g., Gallopamil) Baseline->Compound_addition Compound_addition->Data_acquisition

Experimental Workflow for In Vitro Negative Inotropy

Methodology:

  • Tissue Preparation: A suitable animal model (e.g., rabbit) is euthanized, and the heart is rapidly excised. The right ventricular papillary muscle is carefully dissected.

  • Mounting: The muscle preparation is mounted vertically in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Stimulation and Recording: The muscle is stimulated electrically at a constant frequency (e.g., 1 Hz). The developed isometric tension is recorded using a force transducer connected to a data acquisition system.

  • Equilibration: The preparation is allowed to equilibrate for a specified period (e.g., 60 minutes) until a stable contractile force is achieved.

  • Compound Administration: The test compound (e.g., Gallopamil) is added to the organ bath in a cumulative concentration-dependent manner.

  • Data Analysis: The percentage decrease in contractile force from baseline is calculated for each concentration. A concentration-response curve is then plotted to determine the IC₅₀ value (the concentration that produces 50% of the maximum inhibitory effect).

Conclusion

References

A Comparative Guide to Third-Generation P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Analysis of Tariquidar, Elacridar, Zosuquidar, and HM30181 for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of prominent third-generation P-glycoprotein (P-gp) inhibitors, offering a critical evaluation of their performance based on available experimental data. P-glycoprotein, a key member of the ATP-binding cassette (ABC) transporter family, is a major contributor to multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Third-generation P-gp inhibitors have been developed to overcome the limitations of earlier inhibitors, offering higher potency, specificity, and reduced toxicity.

A note on "Norgallopamil": Extensive literature searches did not yield a recognized third-generation P-gp inhibitor by the name of "this compound." It is plausible that this name is a variant or derivative of gallopamil, which is a methoxy analog of verapamil. Verapamil is a well-known first-generation P-gp inhibitor. This guide will therefore focus on the well-documented and extensively studied third-generation inhibitors: Tariquidar, Elacridar, Zosuquidar, and HM30181 (Encequidar).

Performance Comparison of Third-Generation P-gp Inhibitors

The efficacy of P-gp inhibitors is primarily assessed by their ability to block the efflux of P-gp substrates, thereby increasing their intracellular concentration. This is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the in vitro potency of Tariquidar, Elacridar, Zosuquidar, and HM30181 from various studies. It is important to note that IC50 values can vary depending on the cell line, P-gp substrate used, and the specific experimental conditions.

InhibitorCell LineP-gp SubstrateIC50 (nM)Reference
Tariquidar CCRF-CEM T cellsRhodamine 1238.2 ± 2.0[1]
Rat Brain Capillaries(R)-[11C]verapamilED50 = 3.0 ± 0.2 mg/kg[2]
Elacridar Rat Brain Capillaries(R)-[11C]verapamilED50 = 1.2 ± 0.1 mg/kg[2]
Zosuquidar SW-620/AD300Paclitaxel59[3]
Caco-2Etoposide1530 ± 620 (serial dilution)[4]
MDCKII-MDR1Etoposide2850 ± 530 (serial dilution)[4]
Calcein-AM AssayCalcein-AM6.56 ± 1.92 (spike method)[4]
HM30181 (Encequidar) CCRF-CEM T cellsRhodamine 12313.1 ± 2.3[1]

Note: ED50 values from in vivo studies represent the dose required to achieve 50% of the maximal effect. Direct comparison of IC50 and ED50 values should be made with caution. The significant difference in Zosuquidar IC50 values highlights the impact of assay methodology.

Experimental Methodologies

Accurate and reproducible assessment of P-gp inhibition is crucial for the evaluation of potential drug candidates. Below are detailed protocols for three commonly used in vitro assays.

Rhodamine 123 Efflux Assay

This assay measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate Rhodamine 123 from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cells (e.g., MDCK-MDR1, K562/DOX) and parental cells.[5]

  • Rhodamine 123.[5]

  • Test inhibitors and a positive control (e.g., Verapamil).[5]

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Protocol:

  • Cell Preparation: Seed P-gp-overexpressing and parental cells in appropriate culture plates and grow to confluence.

  • Rhodamine 123 Loading: Incubate the cells with Rhodamine 123 (typically 1-5 µM) for 30-60 minutes at 37°C to allow for substrate accumulation.

  • Inhibitor Treatment: Wash the cells with PBS to remove excess Rhodamine 123. Add medium containing the test inhibitor at various concentrations or the positive control.

  • Efflux Period: Incubate the cells for a defined period (e.g., 60-120 minutes) at 37°C to allow for P-gp-mediated efflux of Rhodamine 123.

  • Fluorescence Measurement: Harvest the cells and wash with cold PBS. Resuspend the cells in PBS and measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence in inhibitor-treated cells to that in untreated and positive control-treated cells. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[5]

Calcein-AM Uptake Assay

This assay utilizes the non-fluorescent, lipophilic Calcein-AM, which is a P-gp substrate. Once inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent and membrane-impermeable calcein. P-gp inhibition leads to increased intracellular accumulation of calcein.

Materials:

  • P-gp-overexpressing cells (e.g., Caco-2, MDCKII-MDR1).[4]

  • Calcein-AM.

  • Test inhibitors and a positive control.

  • Assay buffer (e.g., HBSS).

  • Fluorescence plate reader.

Protocol:

  • Cell Seeding: Plate the P-gp-overexpressing cells in a 96-well plate and culture until a monolayer is formed.

  • Inhibitor Pre-incubation: Wash the cell monolayer with assay buffer. Add the test inhibitors at various concentrations and pre-incubate for 15-30 minutes at 37°C.

  • Calcein-AM Addition: Add Calcein-AM (typically 0.25-1 µM) to all wells and incubate for 30-60 minutes at 37°C.

  • Fluorescence Reading: Measure the intracellular fluorescence of calcein using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence (wells with no cells) and calculate the percentage of inhibition relative to the positive control. Determine the IC50 value from the concentration-response curve.[4]

P-gp ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this ATPase activity.

Materials:

  • P-gp-containing membranes (commercially available).

  • ATP.

  • Test inhibitors and a positive control (e.g., Verapamil).

  • Sodium orthovanadate (Na3VO4, a P-gp ATPase inhibitor).

  • Reagents for detecting inorganic phosphate (Pi) or remaining ATP (e.g., luminescence-based ATP detection kits).

Protocol:

  • Reaction Setup: In a 96-well plate, combine the P-gp membranes, assay buffer, and the test inhibitor at different concentrations.

  • Initiate Reaction: Add ATP to initiate the ATPase reaction. Include control wells with Na3VO4 to measure non-P-gp dependent ATP hydrolysis.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 20-40 minutes).

  • Signal Detection: Stop the reaction and measure the amount of inorganic phosphate produced or the remaining ATP using a suitable detection method. Luminescence-based assays are common, where a decrease in light signal corresponds to ATP consumption.

  • Data Analysis: Calculate the change in ATPase activity relative to the basal activity (no inhibitor) and the fully inhibited control (with Na3VO4). Determine the concentration at which the inhibitor produces 50% of its maximal effect (EC50) or inhibition (IC50).

Visualizing P-gp Inhibition and Experimental Workflow

To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

P_gp_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Pgp P-gp (ABCB1) Drug_out Drug (Substrate) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Substrate) Drug_out->Drug_in Passive Diffusion Drug_in->Pgp Binds to substrate site ATP ATP ATP->Pgp Provides energy Inhibitor 3rd Gen. Inhibitor (e.g., Tariquidar) Inhibitor->Pgp Inhibits Experimental_Workflow start Start cell_culture Culture P-gp overexpressing and parental cells start->cell_culture assay_prep Prepare test inhibitor solutions and fluorescent substrate cell_culture->assay_prep incubation Incubate cells with substrate and inhibitors assay_prep->incubation data_acq Acquire data (Flow Cytometry / Plate Reader) incubation->data_acq analysis Data Analysis: Calculate % Inhibition Determine IC50 data_acq->analysis end End analysis->end

References

Cross-Validation of Norgallopamil's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Norgallopamil (also known as Gallopamil), a phenylalkylamine derivative of Verapamil, with other key calcium channel blockers. Through an objective analysis of its mechanism of action, supported by experimental data, this document aims to offer a clear perspective on this compound's pharmacological profile.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound exerts its therapeutic effects primarily through the blockade of voltage-gated L-type calcium channels (Ca_v1.2) in cardiac and vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound leads to a reduction in intracellular calcium concentration, resulting in vasodilation and negative inotropic and chronotropic effects on the heart.

Signaling Pathway of this compound

cluster_0 Vascular Smooth Muscle cluster_1 Cardiac Myocytes This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel (Ca_v1.2) This compound->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] L_type_Ca_Channel->Intracellular_Ca Inhibits Ca²⁺ Influx Ca_Influx->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation Negative_Inotropy Negative Inotropy (↓ Contractility) Intracellular_Ca->Negative_Inotropy Negative_Chronotropy Negative Chronotropy (↓ Heart Rate) Intracellular_Ca->Negative_Chronotropy

This compound's primary mechanism of action.

Comparative Efficacy and Potency

This compound has been evaluated against other calcium channel blockers, demonstrating a distinct profile in terms of its cardiac and vascular effects.

This compound vs. Verapamil

Studies on isolated guinea-pig myocardium indicate that this compound possesses greater negative inotropic and chronotropic potency compared to its parent compound, Verapamil.

ParameterThis compoundVerapamilReference
Negative Inotropic Potency HigherLower[1]
Negative Chronotropic Potency HigherLower[1]
L-type Ca²⁺ Current Inhibition YesYes[1]
Effect on Action Potential Duration DecreasedDecreased[1]
Effect on Max. Rate of Rise & Amplitude of Action Potential No substantial effectDecreased[1]
This compound vs. Nifedipine

Clinical trials in patients with stable angina pectoris have shown this compound to have a more pronounced antianginal effect compared to the dihydropyridine calcium channel blocker, Nifedipine.

ParameterThis compound (50 mg)Nifedipine (10 mg)PlaceboReference
Reduction in Ischemic ST-Depression 45%26%-[2]
Effect on Heart Rate Slight but significant reduction (~5%)Reflex-mediated increase-[2]
ParameterThis compound (150 mg/day)Nifedipine (30 mg/day)PlaceboReference
Prolongation of Exercise Time to Onset of Angina +30% (p < 0.01)+20% (not significant)-[3]
Prolongation of Total Exercise Time +18% (p < 0.01)+13% (not significant)-[3]
Reduction in ST-Depression at Max. Comparable Workload 77%52%-[3]

Experimental Protocols

The following sections detail the methodologies employed in the key comparative studies cited.

Electrophysiological and Inotropic/Chronotropic Studies (this compound vs. Verapamil)

This protocol is designed to assess the direct effects of pharmacological agents on the contractility and heart rate of an isolated mammalian heart.

start Start: Guinea Pig Anesthesia & Heparinization excision Heart Excision start->excision mounting Mounting on Langendorff Apparatus (Retrograde Perfusion via Aorta) excision->mounting stabilization Stabilization Period with Krebs-Henseleit Solution mounting->stabilization drug_admin Drug Administration (this compound or Verapamil) in Perfusate stabilization->drug_admin measurement Measurement of: - Heart Rate (Chronotropy) - Left Ventricular Developed Pressure (Inotropy) drug_admin->measurement end End: Data Analysis measurement->end

Workflow for Langendorff isolated heart preparation.

Procedure:

  • Animal Preparation: A guinea pig is anesthetized, and heparin is administered to prevent blood clotting.

  • Heart Excision: The chest is opened, and the heart is rapidly excised and placed in ice-cold physiological salt solution.

  • Langendorff Perfusion: The aorta is cannulated and mounted on a Langendorff apparatus. A retrograde perfusion with an oxygenated and warmed (37°C) Krebs-Henseleit solution is initiated. This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.

  • Parameter Measurement:

    • Chronotropic Effects: Heart rate is measured using electrodes placed on the epicardial surface to record an electrocardiogram (ECG).

    • Inotropic Effects: A balloon catheter connected to a pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP).

  • Drug Application: After a stabilization period, this compound or Verapamil is added to the perfusate at increasing concentrations to determine their effects on heart rate and contractility.

This electrophysiological technique allows for the direct measurement of ion channel currents in isolated cardiac myocytes.

start Start: Isolation of Single Ventricular Myocytes patching Whole-Cell Patch Clamp Configuration start->patching holding Holding Membrane Potential (e.g., -80 mV) patching->holding depolarization Application of Depolarizing Voltage Steps holding->depolarization current_rec Recording of L-type Ca²⁺ Current (I_Ca,L) depolarization->current_rec drug_app Application of this compound or Verapamil current_rec->drug_app current_rec2 Recording of I_Ca,L in the Presence of the Drug drug_app->current_rec2 end End: Data Analysis (e.g., IC₅₀ determination) current_rec2->end

Workflow for whole-cell voltage-clamp experiments.

Procedure:

  • Cell Isolation: Single ventricular myocytes are enzymatically isolated from a guinea-pig heart.

  • Patch-Clamp Configuration: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration, allowing control of the membrane potential.

  • Voltage Protocol: The membrane potential is held at a negative potential (e.g., -80 mV). Depolarizing voltage steps are then applied to activate the L-type calcium channels.

  • Current Recording: The resulting inward flow of Ca²⁺ ions (the L-type Ca²⁺ current) is recorded.

  • Drug Application: this compound or Verapamil is applied to the bath solution, and the voltage-clamp protocol is repeated to measure the drug's inhibitory effect on the L-type Ca²⁺ current.

Clinical Trial in Stable Angina (this compound vs. Nifedipine)

This is a standardized clinical protocol to evaluate the cardiovascular response to exercise.

Procedure:

  • Baseline Measurements: A baseline 12-lead ECG and blood pressure are recorded at rest.

  • Exercise Protocol: The patient walks on a treadmill. The Bruce protocol consists of multiple 3-minute stages, with each stage having a gradual increase in speed and incline.

  • Monitoring: Throughout the test, the patient's ECG, blood pressure, heart rate, and any symptoms (e.g., chest pain) are continuously monitored.

  • Endpoints: The test is terminated if the patient experiences significant symptoms, shows marked ECG changes (e.g., ST-segment depression), reaches their target heart rate, or becomes exhausted.

  • Drug Administration: In the comparative trial, the exercise stress test was performed before and after the administration of this compound, Nifedipine, or a placebo in a double-blind, crossover design.

Conclusion

The cross-validation of this compound's mechanism of action confirms its role as a potent L-type calcium channel blocker. Comparative studies highlight its distinct pharmacological profile, particularly its enhanced negative inotropic and chronotropic effects relative to Verapamil and its superior antianginal efficacy compared to Nifedipine in the studied dosages. These findings underscore the therapeutic potential of this compound in the management of cardiovascular disorders. Further research focusing on direct, head-to-head comparisons with a broader range of calcium channel blockers under standardized conditions would be beneficial to further delineate its clinical advantages.

References

A Comparative Analysis of Norgallopamil and Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Norgallopamil with other classes of L-type calcium channel blockers (CCBs). It includes an overview of their mechanisms, comparative experimental data, and detailed protocols for key assays relevant to calcium channel research.

Introduction to Calcium Channel Blockers

Calcium channel blockers are a heterogeneous group of drugs that inhibit the influx of Ca²⁺ through voltage-gated calcium channels. They are primarily classified into three main groups based on their chemical structure and site of action on the L-type calcium channel:

  • Phenylalkylamines: (e.g., Verapamil, Gallopamil, this compound)

  • Dihydropyridines: (e.g., Nifedipine, Amlodipine)

  • Benzothiazepines: (e.g., Diltiazem)

This compound is the N-demethylated metabolite of Gallopamil and belongs to the phenylalkylamine class. These agents are particularly known for their cardiac effects, including negative chronotropy (decreased heart rate) and inotropy (decreased contractility).

G cluster_CCB Calcium Channel Blockers (L-Type) cluster_Phenyl Phenylalkylamine Examples cluster_Dihydro Dihydropyridine Examples cluster_Benzo Benzothiazepine Example CCB Classes of CCBs Phenylalkylamines Phenylalkylamines CCB->Phenylalkylamines Dihydropyridines Dihydropyridines CCB->Dihydropyridines Benzothiazepines Benzothiazepines CCB->Benzothiazepines Verapamil Verapamil Phenylalkylamines->Verapamil Gallopamil Gallopamil Phenylalkylamines->Gallopamil Nifedipine Nifedipine Dihydropyridines->Nifedipine Amlodipine Amlodipine Dihydropyridines->Amlodipine Diltiazem Diltiazem Benzothiazepines->Diltiazem This compound This compound Gallopamil->this compound Metabolite

Caption: Classification of L-type Calcium Channel Blockers.

Mechanism of Action: Phenylalkylamines

Phenylalkylamines like this compound exhibit a distinct "use-dependent" or "state-dependent" mechanism of action. They preferentially bind to the calcium channel when it is in the open or inactivated state, which occurs more frequently in rapidly firing cells, such as those in cardiac tissue.[1][2] This class of drugs accesses its binding site from the intracellular side of the membrane, physically occluding the channel pore.[1][3]

The binding site for phenylalkylamines is located within the pore, specifically involving amino acid residues on the S6 transmembrane segments of domains III and IV.[3][4] This intracellular binding mechanism contrasts with dihydropyridines, which bind to the external, lipid-facing surface of the channel.[3] This difference in binding site and state dependency accounts for the varied physiological effects and therapeutic applications of these drug classes.

G Depolarization Membrane Depolarization ChannelOpen L-Type Ca²⁺ Channel (Open State) Depolarization->ChannelOpen Activates CaInflux Ca²⁺ Influx ChannelOpen->CaInflux ChannelBlocked Channel Blocked (Inactivated State) ChannelOpen->ChannelBlocked Drug Binding (Occlusion) Contraction Muscle Contraction CaInflux->Contraction Triggers This compound This compound (Intracellular) This compound->ChannelOpen Binds to open/inactivated state ReducedInflux Reduced Ca²⁺ Influx ChannelBlocked->ReducedInflux ReducedContraction Reduced Contraction (Relaxation) ReducedInflux->ReducedContraction

Caption: Signaling pathway for phenylalkylamine-mediated channel blockade.

Comparative Experimental Data

Quantitative data comparing the efficacy of this compound's parent compound, Gallopamil, with the dihydropyridine Nifedipine are presented below. Phenylalkylamines generally show more pronounced cardiac effects, while dihydropyridines are more potent peripheral vasodilators.

Table 1: Comparative Anti-Anginal Efficacy of Gallopamil vs. Nifedipine

ParameterGallopamil (50 mg)Nifedipine (10 mg)Reference
Reduction in Ischemic ST-Depression (vs. Placebo)45%26%[5]
Change in Heart Rate (at rest and exercise)~5% decreaseIncrease (reflex-mediated)[5]
Exercise Time to Onset of Angina (vs. Placebo)+30% (p < 0.01)+20% (not significant)[6]
Total Exercise Time (vs. Placebo)+18% (p < 0.01)+13% (not significant)[6]

Data is for Gallopamil, the parent compound of this compound.

Table 2: Comparative Inhibitory Concentrations (IC₅₀) on Ion Channels

CompoundTarget ChannelIC₅₀ ValueTissue/SystemReference
VerapamilL-type Ca²⁺ Channel250 nM - 15.5 µMVarious[2]
VerapamilhERG K⁺ Channel143.0 nMExpressed in cells[7]
DiltiazemhERG K⁺ Channel17.3 µMExpressed in cells[7]
NifedipinehERG K⁺ ChannelNo significant blockExpressed in cells[7]

Note: IC₅₀ values for CCBs can vary significantly based on experimental conditions such as tissue type, temperature, and stimulation frequency due to their state-dependent binding properties.

Key Experimental Protocols

The electrophysiological effects of calcium channel blockers are primarily investigated using the patch-clamp technique . This method allows for the direct measurement of ion flow through single channels or across the entire cell membrane.

Protocol: Whole-Cell Voltage-Clamp Electrophysiology

This protocol is used to measure the effect of a compound like this compound on the total L-type calcium current in an isolated cell (e.g., a cardiomyocyte or a cell line expressing the channel).

  • Cell Preparation: Isolate target cells (e.g., ventricular myocytes) via enzymatic digestion. Plate the cells onto glass coverslips and allow them to adhere.

  • Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The tip opening should be 1-2 µm in diameter. Fire-polish the tip to ensure a smooth surface for sealing.

  • Solution Filling: Fill the micropipette with an internal solution mimicking the intracellular ionic environment (e.g., Cs⁺-based to block K⁺ channels) and containing the test compound if applied intracellularly. The external (bath) solution should contain the relevant charge carrier for the calcium channel (e.g., Ba²⁺ or Ca²⁺) and blockers for other channels (e.g., TTX for Na⁺ channels).

  • Seal Formation: Under a microscope, carefully approach a target cell with the micropipette. Apply gentle negative pressure to form a high-resistance "giga-ohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.

  • Voltage Clamping: Clamp the cell membrane at a holding potential where L-type channels are closed (e.g., -80 mV). Apply a series of depolarizing voltage steps (e.g., to 0 mV) to activate the channels and record the resulting inward currents.

  • Data Acquisition: Record baseline currents. Then, perfuse the bath with the external solution containing the desired concentration of this compound (or other CCB). Repeat the voltage-step protocol and record the currents in the presence of the drug to determine the degree of inhibition.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition A Isolate Cells C Fill Pipette and Bath with Solutions A->C B Prepare Micropipette B->C D Approach Cell and Form Giga-Seal C->D E Rupture Membrane (Whole-Cell Mode) D->E F Apply Voltage-Clamp Protocol E->F G Record Baseline Ca²⁺ Currents F->G H Apply this compound G->H I Record Currents with Drug H->I J Analyze Inhibition I->J

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Conclusion

This compound, as a member of the phenylalkylamine class, is expected to exhibit a pharmacological profile characterized by significant cardiac effects and use-dependent channel blockade. Experimental data from its parent compound, Gallopamil, suggests a more potent anti-anginal effect and a greater reduction in heart rate compared to the dihydropyridine Nifedipine.[5][6] This profile makes phenylalkylamines particularly suitable for treating certain cardiac arrhythmias and angina, whereas the potent vasodilatory action of dihydropyridines makes them a cornerstone for hypertension management. The choice between these classes for drug development or therapeutic use depends critically on the desired balance between vascular and cardiac effects. Further direct comparative studies on this compound are warranted to fully elucidate its specific potency and selectivity profile.

References

A Comparative Guide to P-Glycoprotein Inhibitors: Norgallopamil vs. Tariquidar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two P-glycoprotein (P-gp) inhibitors, Norgallopamil and Tariquidar. P-glycoprotein, a member of the ATP-binding cassette (ABC) transporter family, is a key player in multidrug resistance (MDR) in cancer cells and influences the pharmacokinetics of numerous drugs. This comparison aims to provide an objective overview of their performance, supported by available experimental data, to aid in research and drug development.

Introduction to this compound and Tariquidar

This compound is the N-demethylated metabolite of Gallopamil, a first-generation P-gp inhibitor and a calcium channel blocker. As a member of the phenylalkylamine class, its activity as a P-gp inhibitor is inferred from studies on its parent compound and analogous molecules like Verapamil and its metabolite, Norverapamil. Generally, first-generation P-gp inhibitors are characterized by lower potency and specificity.

Tariquidar (XR9576) is a potent, non-competitive, third-generation P-gp inhibitor.[1] It was specifically designed to overcome the limitations of earlier generations, exhibiting high affinity and specificity for P-gp with reduced off-target effects.[1] Tariquidar has been extensively studied in preclinical and clinical settings for its ability to reverse multidrug resistance.

Mechanism of Action

Both this compound (inferred) and Tariquidar function by inhibiting the efflux activity of P-glycoprotein. P-gp utilizes the energy from ATP hydrolysis to expel a wide range of substrates, including many chemotherapeutic agents, from the cell. By inhibiting P-gp, these molecules increase the intracellular concentration of co-administered drugs, thereby enhancing their efficacy in resistant cells.

Tariquidar is a non-competitive inhibitor that binds with high affinity to P-glycoprotein.[1] This binding inhibits the conformational changes necessary for substrate transport and blocks ATP hydrolysis, effectively shutting down the pump's activity.[1] While the precise mechanism for this compound has not been explicitly detailed, it is presumed to interact with the P-gp drug binding site, similar to other verapamil-like compounds.

Chemical Structures

The chemical structures of this compound and Tariquidar are presented below.

CompoundChemical Structure
This compound ![this compound Chemical Structure](--INVALID-LINK--
Tariquidar
alt text

Quantitative Comparison of P-gp Inhibition

The following table summarizes the available quantitative data for this compound and Tariquidar, highlighting the significant difference in potency between the first-generation metabolite and the third-generation inhibitor.

ParameterThis compoundTariquidarReference
P-gp Binding Affinity (Kd) Data not available5.1 nM[2]
IC50 (P-gp ATPase Activity) Data not available43 nM[1]
IC50 (P-gp Inhibition) Inferred to be in the micromolar (µM) range*25-80 nM (for reversal of resistance)[3]

Experimental Protocols

Tariquidar: P-gp ATPase Activity Assay

Objective: To determine the concentration of Tariquidar required to inhibit 50% of the P-gp's ATP hydrolysis activity (IC50).

Methodology:

  • Membrane Preparation: Crude membranes are prepared from cells overexpressing P-glycoprotein.

  • Assay Reaction: The membranes are incubated with varying concentrations of Tariquidar in the presence of a specific concentration of ATP and a P-gp substrate that stimulates ATPase activity (e.g., Verapamil). The reaction is initiated by the addition of Mg-ATP.

  • Inorganic Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is measured using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The rate of ATP hydrolysis is plotted against the concentration of Tariquidar, and the IC50 value is determined using a suitable dose-response curve fitting model.[1]

This compound (Inferred from Norverapamil studies): Digoxin Transport Assay in Caco-2 Cells

Objective: To determine the concentration of the inhibitor that reduces the P-gp mediated transport of a known substrate (digoxin) by 50% (IC50).

Methodology:

  • Cell Culture: Caco-2 cells, which endogenously express P-gp, are cultured on permeable supports (e.g., Transwell inserts) to form a confluent monolayer.

  • Transport Assay: The Caco-2 monolayers are incubated with a fixed concentration of a radiolabeled P-gp substrate (e.g., [3H]-digoxin) in the presence of varying concentrations of the inhibitor (e.g., Norverapamil) in both the apical-to-basolateral and basolateral-to-apical directions.

  • Sample Analysis: The amount of radiolabeled substrate transported to the receiver compartment is quantified using liquid scintillation counting.

  • Data Analysis: The efflux ratio (Papp, B-A / Papp, A-B) is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition of the net efflux against the inhibitor concentration.[1]

Signaling Pathways and Experimental Workflows

P_gp_Inhibition_Pathway cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Drug_out Drug (Extracellular) Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (Intracellular) Drug_in->Pgp Binds to P-gp ATP ATP ATP->Pgp Hydrolysis provides energy Inhibitor This compound or Tariquidar Inhibitor->Pgp Inhibits

Caption: Mechanism of P-glycoprotein inhibition.

Tariquidar_IC50_Workflow start Start: Prepare P-gp expressing membranes step1 Incubate membranes with varying concentrations of Tariquidar start->step1 step2 Add ATP to initiate hydrolysis step1->step2 step3 Measure inorganic phosphate released step2->step3 step4 Plot phosphate release vs. Tariquidar concentration step3->step4 end_node Determine IC50 value step4->end_node

Caption: Experimental workflow for Tariquidar IC50 determination.

Conclusion

The comparison between this compound and Tariquidar highlights the evolution of P-glycoprotein inhibitors. This compound, as a metabolite of a first-generation inhibitor, is expected to have a significantly lower potency (in the micromolar range) compared to the third-generation inhibitor, Tariquidar (in the nanomolar range). Tariquidar's high affinity and specificity make it a much more potent tool for reversing multidrug resistance and a more precise pharmacological probe for studying P-gp function. For researchers and drug development professionals, the choice between these or similar inhibitors will depend on the specific application, with Tariquidar being the superior choice for potent and selective P-gp inhibition in most experimental and clinical contexts.

References

Validating the specificity of Norgallopamil for P-glycoprotein

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the specificity of a P-glycoprotein (P-gp) inhibitor is paramount for predicting drug-drug interactions and overcoming multidrug resistance in cancer therapy. This guide provides a comparative analysis of Norgallopamil's specificity for P-glycoprotein (P-gp), a crucial ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of xenobiotics from cells.

Due to a lack of available experimental data from publicly accessible scientific literature, this guide currently cannot provide a quantitative comparison of this compound's inhibitory activity against P-gp and other key ABC transporters like Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP).

While specific IC50 values for this compound are not available, this guide will detail the established experimental protocols used to determine the specificity of P-gp inhibitors. This will empower researchers to design and execute experiments to validate the specificity of this compound or other compounds of interest.

Comparative Inhibitory Activity of P-gp Inhibitors

To provide a framework for comparison, the following table summarizes the inhibitory concentrations (IC50) of well-characterized P-gp inhibitors against P-gp, MRP1, and BCRP. This data, gathered from various studies, highlights the varying degrees of specificity observed among different inhibitors.

InhibitorP-gp (ABCB1) IC50MRP1 (ABCC1) IC50BCRP (ABCG2) IC50Reference
This compound Data not availableData not availableData not available
Verapamil~1-10 µM>50 µMInactive[1][2]
Tariquidar~50 nM>10 µM~1 µM[3]
Elacridar~0.5 µM~10 µM~0.5 µM
Zosuquidar~60 nMInactiveInactive[3]

Note: IC50 values can vary depending on the cell line, substrate, and assay conditions used.

Experimental Protocols for Determining P-gp Specificity

The following are standard in vitro assays used to assess the potency and specificity of P-gp inhibitors.

Calcein-AM Efflux Assay

This is a widely used fluorescence-based assay to measure P-gp activity. Calcein-AM is a non-fluorescent, cell-permeable dye that is a substrate of P-gp. Inside the cell, it is hydrolyzed by esterases into the fluorescent molecule calcein, which is not a P-gp substrate. In cells overexpressing P-gp, calcein-AM is rapidly extruded, resulting in low intracellular fluorescence. A potent P-gp inhibitor will block this efflux, leading to an accumulation of calcein and a corresponding increase in fluorescence.

Protocol Outline:

  • Cell Culture: Plate cells overexpressing P-gp (e.g., MDR1-transfected cells or drug-resistant cancer cell lines) and a parental control cell line in a 96-well plate.

  • Inhibitor Incubation: Pre-incubate the cells with varying concentrations of the test compound (e.g., this compound) and known P-gp inhibitors (positive controls) for a defined period (e.g., 30-60 minutes).

  • Calcein-AM Loading: Add Calcein-AM to all wells and incubate for a further 30-60 minutes.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~494 nm, Emission: ~517 nm).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% increase in intracellular fluorescence compared to the untreated P-gp-overexpressing cells.

To assess specificity, this assay can be adapted using cell lines that specifically overexpress MRP1 or BCRP, with substrates appropriate for those transporters (e.g., BCECF-AM for MRP1).

Rhodamine 123 Accumulation/Efflux Assay

Rhodamine 123 is another fluorescent substrate of P-gp. Similar to the Calcein-AM assay, inhibition of P-gp leads to increased intracellular accumulation of Rhodamine 123.

Protocol Outline:

  • Cell Culture: Plate P-gp-overexpressing and parental cells in a 96-well plate.

  • Inhibitor Incubation: Pre-incubate cells with the test compound and controls.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the wells and incubate.

  • Fluorescence Measurement: Measure the intracellular fluorescence (Excitation: ~507 nm, Emission: ~529 nm).

  • Data Analysis: Determine the IC50 value based on the increase in fluorescence.

P-gp ATPase Activity Assay

P-gp utilizes the energy from ATP hydrolysis to efflux its substrates. The ATPase activity of P-gp is often stimulated in the presence of its substrates. P-gp inhibitors can either stimulate or inhibit this ATPase activity.

Protocol Outline:

  • Membrane Preparation: Isolate cell membranes containing P-gp from overexpressing cells.

  • Assay Reaction: Incubate the membranes with the test compound in the presence of ATP. A known P-gp substrate (e.g., verapamil) is used as a positive control to stimulate ATPase activity.

  • Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Determine the effect of the test compound on the basal and substrate-stimulated ATPase activity.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the experimental logic and processes, the following diagrams are provided in the DOT language for Graphviz.

CalceinAM_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Pgp_cells P-gp Overexpressing Cells Inhibitor Add Test Compound (e.g., this compound) Pgp_cells->Inhibitor Parental_cells Parental Control Cells Parental_cells->Inhibitor CalceinAM Add Calcein-AM Inhibitor->CalceinAM Fluorescence Measure Intracellular Fluorescence CalceinAM->Fluorescence IC50 Calculate IC50 Fluorescence->IC50 Pgp_Mechanism cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Intracellular Intracellular Space Substrate_out Drug/Substrate Pgp->Substrate_out Efflux ADP ADP + Pi Pgp->ADP Extracellular Extracellular Space Substrate_in Drug/Substrate Substrate_in->Pgp Binds Inhibitor This compound Inhibitor->Pgp Blocks ATP ATP ATP->Pgp Hydrolysis

References

Head-to-Head Comparison: Norgallopamil and Elacridar in P-glycoprotein Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of multidrug resistance (MDR) research, the development of effective P-glycoprotein (P-gp) inhibitors is a critical endeavor. P-gp, an ATP-binding cassette (ABC) transporter, functions as a cellular efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby diminishing their efficacy. This guide provides a detailed head-to-head comparison of two P-gp inhibitors, Norgallopamil and Elacridar, aimed at researchers, scientists, and drug development professionals. While Elacridar is a well-characterized, potent, third-generation inhibitor, quantitative data on this compound's direct P-gp inhibitory activity is less prevalent in publicly available literature, necessitating a degree of inference from its parent compound, Gallopamil.

Introduction to the Compounds

This compound is the major, active N-demethylated metabolite of Gallopamil (a methoxy analog of Verapamil), a first-generation calcium channel blocker that was incidentally discovered to inhibit P-gp. As a metabolite, its activity is a key factor in the overall in vivo effect of Gallopamil.

Elacridar (GF120918) is a potent, non-competitive, third-generation P-gp inhibitor.[1] It also exhibits inhibitory activity against another important ABC transporter, the Breast Cancer Resistance Protein (BCRP).[2] Its high potency and specificity have made it a valuable tool in preclinical and clinical research to overcome MDR and to investigate the role of efflux transporters in drug disposition.[2][3][4]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and Elacridar. It is important to note the limited availability of direct P-gp inhibition data for this compound.

ParameterThis compoundElacridar
P-gp IC50 Data not readily available. Inferred to be active based on its structural similarity to Gallopamil.0.05 µM (Rhodamine 123 assay)[5], 0.16 µM ([3H]azidopine labeling)[3]
BCRP IC50 Data not available~0.4 µM (Mitoxantrone efflux)[2]
Mechanism of Action Likely competitive or non-competitive substrate inhibition, similar to Verapamil analogues.Non-competitive inhibitor, allosterically modulating P-gp.[1]
Generation First-generation (as a metabolite of Gallopamil)Third-generation
Specificity Likely also affects calcium channels, similar to Gallopamil.High specificity for P-gp and BCRP.[2]
Oral Bioavailability Data not readily available.Orally active.[2]

Signaling Pathway of P-glycoprotein-Mediated Multidrug Resistance

P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide range of substrates from the cell, thereby reducing their intracellular concentration and therapeutic effect. Various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, can regulate the expression of the ABCB1 gene, which encodes for P-gp. Inhibition of P-gp, either by blocking the substrate-binding site or by interfering with ATP hydrolysis, can restore the intracellular concentration of chemotherapeutic drugs and overcome multidrug resistance.

P_gp_Pathway P-glycoprotein (P-gp) Efflux Mechanism and Inhibition cluster_cell Cancer Cell Chemotherapeutic_Drug_in Chemotherapeutic Drug P_gp P-glycoprotein (P-gp) Chemotherapeutic_Drug_in->P_gp Binding Intracellular_Target Intracellular Target (e.g., DNA) Chemotherapeutic_Drug_in->Intracellular_Target Action Chemotherapeutic_Drug_out Chemotherapeutic Drug P_gp->Chemotherapeutic_Drug_out Efflux ADP_Pi ADP + Pi P_gp->ADP_Pi Extracellular_Space_out Extracellular Space Chemotherapeutic_Drug_out->Extracellular_Space_out Apoptosis Apoptosis Intracellular_Target->Apoptosis Norgallopamil_Elacridar This compound / Elacridar Norgallopamil_Elacridar->P_gp Inhibition ATP ATP ATP->P_gp Extracellular_Space_in Extracellular Space Extracellular_Space_in->Chemotherapeutic_Drug_in Influx P_gp_Inhibitor_Screening_Workflow Experimental Workflow for P-gp Inhibitor Screening Start Start: Library of Potential Inhibitors Primary_Screening Primary Screening: High-Throughput Assay (e.g., Calcein-AM) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Assays Secondary Assays: - P-gp ATPase Activity - Cytotoxicity in MDR cells Hit_Identification->Secondary_Assays Active Compounds Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies: - Pharmacokinetics - Efficacy in Animal Models Lead_Optimization->In_Vivo_Studies Clinical_Development Clinical Development In_Vivo_Studies->Clinical_Development

References

A Comparative Guide to Gallopamil and Other L-type Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Gallopamil, a phenylalkylamine L-type calcium channel blocker, with other prominent calcium channel blockers, Verapamil (another phenylalkylamine) and Nifedipine (a dihydropyridine). The information presented is intended to assist researchers in understanding the nuanced differences in the mechanism, efficacy, and experimental evaluation of these compounds.

Mechanism of Action at the L-type Calcium Channel

Gallopamil, like its structural analog Verapamil, exerts its therapeutic effects by directly blocking voltage-gated L-type calcium channels (Ca_v1.2).[1][2] This inhibition reduces the influx of calcium ions into cardiac myocytes and vascular smooth muscle cells. The blockage of these channels in cardiac tissue leads to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular (AV) conduction (negative dromotropy).[2][3] In vascular smooth muscle, this calcium influx inhibition results in vasodilation and a subsequent reduction in blood pressure.[3][4]

In contrast, dihydropyridines, such as Nifedipine, primarily target L-type calcium channels in the vascular smooth muscle, leading to potent vasodilation with less pronounced direct effects on the heart muscle itself.[4][5][6] This selectivity is a key differentiator in their clinical applications and side-effect profiles.

The mechanism of action for phenylalkylamines like Gallopamil and Verapamil involves binding to the intracellular side of the L-type calcium channel protein.[1] Their binding is state-dependent, showing a higher affinity for open and inactivated channels, which contributes to their more pronounced effects in tissues with higher firing rates, such as the heart.[7] Dihydropyridines, on the other hand, bind to a different site on the channel protein and their action is more dependent on the membrane potential.

Comparative Performance Data

The following tables summarize key performance data from clinical and preclinical studies, offering a quantitative comparison of Gallopamil, Verapamil, and Nifedipine.

Table 1: Clinical Efficacy in Patients with Stable Angina

ParameterGallopamil (150 mg/day)Nifedipine (30 mg/day)PlaceboReference
Change in Exercise Time to Onset of Angina+30% (p < 0.01 vs. Placebo)+20% (not significant vs. Placebo)-[8]
Change in Total Exercise Time+18% (p < 0.01 vs. Placebo)+13% (not significant vs. Placebo)-[8]
Reduction in ST Segment Depression77% (p < 0.05 vs. Nifedipine)52%-[8]

Table 2: Hemodynamic Effects in Healthy Volunteers

ParameterGallopamil (50 mg)Nifedipine (20 mg)Metoprolol (100 mg)PlaceboReference
Change in Mean Heart RateNo significant changeReflex tachycardia (56 to 94 beats/min, p < 0.001)Decrease (62 to 51 beats/min, p = 0.003)No significant change[9]
Change in Mean Arterial Pressure (supine)No significant changeDecrease (86 to 67 mm Hg, p = 0.004)Not reportedNo significant change[9]

Table 3: Comparative Effects on Blood Pressure in Essential Hypertension

ParameterVerapamil (160 mg thrice daily)Nifedipine (20 mg slow release twice daily)Reference
Reduction in Mean Diastolic Blood PressureSignificantly greater than Nifedipine-[10]
Effect on Resting Heart RateSignificant decreaseInsignificant change[10]
Atrioventricular (AV) ConductionSignificantly prolongedUnaffected[10]

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of key experimental protocols used to characterize and compare calcium channel blockers.

Patch-Clamp Electrophysiology for L-type Calcium Channel Inhibition

This technique allows for the direct measurement of ion channel activity in single cells.

Objective: To quantify the inhibitory effect of Gallopamil, Verapamil, and Nifedipine on L-type calcium currents.

Methodology:

  • Cell Preparation: Use isolated cardiac myocytes or a stable cell line (e.g., HEK293) expressing the human Ca_v1.2 channel.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.[11][12]

  • Solutions:

    • External Solution (in mM): NaCl 135, CsCl 5.4, CaCl_2 2, MgCl_2 1, HEPES 10; pH adjusted to 7.4 with CsOH.

    • Internal (Pipette) Solution (in mM): CsCl 120, Mg-ATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.

  • Voltage Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

  • Drug Application: Perfuse the cells with increasing concentrations of the test compound (Gallopamil, Verapamil, or Nifedipine).

  • Data Analysis: Measure the peak inward calcium current at each drug concentration. Construct concentration-response curves and calculate the IC_50 value (the concentration at which the drug inhibits 50% of the maximal current).

Aortic Ring Contraction Assay

This ex vivo method assesses the vasorelaxant properties of compounds on isolated arterial segments.

Objective: To determine the potency of Gallopamil, Verapamil, and Nifedipine in relaxing pre-contracted vascular smooth muscle.

Methodology:

  • Tissue Preparation: Isolate the thoracic aorta from a rat or mouse and cut it into 2-3 mm rings.[13][14]

  • Mounting: Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O_2 / 5% CO_2 at 37°C. Attach one end of the ring to a fixed support and the other to a force transducer to measure isometric tension.

  • Equilibration: Allow the rings to equilibrate under a resting tension of approximately 1-2 g for 60-90 minutes.

  • Contraction: Induce a sustained contraction with a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or high potassium chloride (e.g., 80 mM).

  • Drug Application: Once a stable contraction plateau is reached, add cumulative concentrations of Gallopamil, Verapamil, or Nifedipine to the organ bath.

  • Data Analysis: Measure the relaxation response at each drug concentration as a percentage of the pre-contracted tension. Plot concentration-response curves and calculate the EC_50 value (the concentration at which the drug produces 50% of its maximal relaxant effect).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by L-type calcium channel blockers and a typical experimental workflow for their evaluation.

L_Type_Calcium_Channel_Signaling cluster_membrane Cell Membrane cluster_cell Intracellular Space cluster_drugs Pharmacological Intervention Membrane_Potential Depolarization L_Type_Channel L-type Ca²⁺ Channel (Ca_v1.2) Membrane_Potential->L_Type_Channel Opens Ca_Influx Ca²⁺ Influx L_Type_Channel->Ca_Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Phosphorylates Myosin Gallopamil Gallopamil Gallopamil->L_Type_Channel Blocks Verapamil Verapamil Verapamil->L_Type_Channel Blocks Nifedipine Nifedipine Nifedipine->L_Type_Channel Blocks

Caption: Signaling pathway of L-type calcium channel-mediated smooth muscle contraction and its inhibition by calcium channel blockers.

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_clinical Clinical Evaluation Patch_Clamp Patch-Clamp Electrophysiology (IC₅₀ Determination) Animal_Models Animal Models of Hypertension/Angina Patch_Clamp->Animal_Models Aortic_Ring Aortic Ring Assay (EC₅₀ for Vasorelaxation) Aortic_Ring->Animal_Models Hemodynamic_Monitoring Hemodynamic Monitoring (Blood Pressure, Heart Rate) Animal_Models->Hemodynamic_Monitoring Phase_I Phase I Clinical Trials (Safety & Pharmacokinetics) Hemodynamic_Monitoring->Phase_I Phase_II_III Phase II/III Clinical Trials (Efficacy & Dosing) Phase_I->Phase_II_III

Caption: A generalized experimental workflow for the preclinical and clinical evaluation of calcium channel blockers.

References

Safety Operating Guide

Safeguarding Your Research: Essential Protocols for Handling Norgallopamil

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Norgallopamil, a metabolite of Gallopamil. The following procedural guidance is based on the safety protocols for Gallopamil hydrochloride and is intended to serve as a comprehensive resource for operational and disposal plans.

Personal Protective Equipment (PPE) and Handling

When working with this compound, adherence to strict safety protocols is necessary to minimize exposure and ensure personal safety. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side shields or GogglesMust meet appropriate government standards such as NIOSH (US) or EN 166(EU).
Skin Protection Chemical-resistant GlovesCompatible with the solvents being used.
Laboratory CoatTo prevent skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded or if irritation or other symptoms are experienced. Use only under a chemical fume hood.

Handling Procedures:

  • Preparation: Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Hygiene: Wash hands thoroughly after handling the compound.[2]

  • Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory.[2] Remove any protective gear, including gloves and lab coats, before leaving the laboratory.

  • Spills: In case of a spill, immediately alert others in the area. For minor spills, absorb the material with an inert absorbent and dispose of it in a sealed container for hazardous waste. For major spills, evacuate the area and contact your institution's environmental health and safety department.

First Aid Measures

In the event of exposure to this compound, immediate action is critical. The following table outlines the appropriate first aid responses.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[3][4]
Skin Contact Flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[3][4]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3][4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

  • Unused Product: Dispose of in accordance with local, state, and federal regulations for hazardous waste. Do not allow the product to enter drains.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of in a sealed, properly labeled container.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Norgallopamil_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a chemical fume hood A->B C Weigh and prepare this compound solution B->C D Perform experimental procedures C->D E Decontaminate work surfaces D->E F Segregate and label all waste E->F G Dispose of waste in designated hazardous waste containers F->G H Doff PPE and wash hands thoroughly G->H

Safe handling workflow for this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.